Ditoluoyltartaric acid, (+)-
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIBUZBMZCBCAT-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885539 | |
| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | (+)-Ditoluoyltartaric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20648 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
32634-68-7 | |
| Record name | (+)-Di-p-toluoyl-D-tartaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32634-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ditoluoyltartaric acid, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032634687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32634-68-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80885539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S(R*,R*)]-2,3-bis[(4-methylbenzoyl)oxy]succinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Di-p-toluoyl-D-tartaric acid, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4480MA5QIP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of (+)-Di-p-toluoyl-D-tartaric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Di-p-toluoyl-D-tartaric acid is a chiral dicarboxylic acid that serves as a crucial resolving agent in the separation of racemic mixtures, particularly in the pharmaceutical industry. Its efficacy in resolving enantiomers is intrinsically linked to its distinct physical properties, which govern its interactions with other molecules and its behavior in various solvents. This guide provides an in-depth overview of the key physical characteristics of (+)-Di-p-toluoyl-D-tartaric acid, available in both anhydrous and monohydrate forms. The information is presented to support research, development, and quality control activities involving this important chemical compound.
Core Physical Properties
The physical properties of (+)-Di-p-toluoyl-D-tartaric acid are summarized in the tables below. Data for both the anhydrous and monohydrate forms are provided for a comprehensive comparison.
Table 1: Physical Properties of (+)-Di-p-toluoyl-D-tartaric acid (Anhydrous)
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₈ |
| Molecular Weight | 386.35 g/mol [1] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 169-171 °C[2] |
| Specific Optical Rotation | +136° (c=1, EtOH)[2] |
| Solubility | Sparingly soluble in ethanol and methanol.[2] |
| pKa | No experimental data available. A predicted pKa value is approximately 1.46 ± 0.25.[3] |
Table 2: Physical Properties of (+)-Di-p-toluoyl-D-tartaric acid Monohydrate
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₈ · H₂O |
| Molecular Weight | 404.37 g/mol [4] |
| Appearance | White to off-white powder |
| Melting Point | 163-165 °C |
| Specific Optical Rotation | +142° (c=1, methanol) |
| Solubility | Soluble in water, ethanol, and acetone.[5] |
Experimental Protocols
Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for the specific analysis of (+)-Di-p-toluoyl-D-tartaric acid.
Determination of Melting Point
The melting point of (+)-Di-p-toluoyl-D-tartaric acid can be determined using the capillary method.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer
Procedure:
-
Sample Preparation: A small amount of the crystalline (+)-Di-p-toluoyl-D-tartaric acid is finely powdered using a mortar and pestle.
-
Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.
-
Measurement: The filled capillary tube is placed in the heating block of the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point.
Caption: Workflow for Melting Point Determination.
Determination of Specific Optical Rotation
The specific optical rotation is a fundamental property of chiral compounds and is determined using a polarimeter.
Apparatus:
-
Polarimeter
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter cell (e.g., 1 dm)
-
Solvent (e.g., ethanol or methanol)
Procedure:
-
Solution Preparation: An accurately weighed sample of (+)-Di-p-toluoyl-D-tartaric acid (e.g., 100 mg) is dissolved in the specified solvent (e.g., ethanol for the anhydrous form, methanol for the monohydrate) in a volumetric flask. The solution is then diluted to the mark to achieve a known concentration (c).
-
Polarimeter Calibration: The polarimeter is turned on and allowed to warm up. The instrument is zeroed using a blank sample containing only the solvent.
-
Measurement: The polarimeter cell is rinsed and filled with the prepared sample solution, ensuring no air bubbles are present. The cell is placed in the polarimeter, and the observed optical rotation (α) is measured.
-
Calculation: The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Caption: Experimental Workflow for Optical Rotation.
Determination of pKa (Potentiometric Titration)
While no experimental pKa value for (+)-Di-p-toluoyl-D-tartaric acid was found in the searched literature, its acidic nature allows for pKa determination via potentiometric titration.
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized basic solution (e.g., 0.1 M NaOH)
-
Solvent (e.g., water or a water-cosolvent mixture if solubility is low)
Procedure:
-
Sample Preparation: A known amount of (+)-Di-p-toluoyl-D-tartaric acid is dissolved in a suitable solvent in a beaker.
-
Titration Setup: The pH electrode is calibrated and immersed in the sample solution. The solution is stirred gently. The burette is filled with the standardized basic solution.
-
Titration: The basic solution is added in small, known increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: The pH is plotted against the volume of the titrant added. The pKa can be determined from the pH at the half-equivalence point on the resulting titration curve. Since (+)-Di-p-toluoyl-D-tartaric acid is a dicarboxylic acid, two equivalence points and two corresponding pKa values (pKa1 and pKa2) are expected.
Caption: Logical Flow for pKa Determination.
Conclusion
The physical properties of (+)-Di-p-toluoyl-D-tartaric acid are fundamental to its application as a chiral resolving agent. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this compound. Accurate determination and understanding of these properties are essential for optimizing resolution processes, ensuring product quality, and advancing research in stereochemistry and drug development.
References
- 1. GSRS [precision.fda.gov]
- 2. nbinno.com [nbinno.com]
- 3. 2,3-Di-O-para-toluoyl-D-tartaric acid CAS#: 32634-68-7 [m.chemicalbook.com]
- 4. Di-p-toluoyl-D-tartaric acid monohydrate | C20H20O9 | CID 12297759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Di-p-toluoyl-D-tartaric acid monohydrate, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Synthesis of (+)-Di-p-toluoyl-D-tartaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(+)-Di-p-toluoyl-D-tartaric acid is a crucial chiral resolving agent, widely employed in the pharmaceutical industry to separate racemic mixtures, ensuring the enantiomeric purity of drug substances. Its efficacy lies in its ability to form diastereomeric salts with racemic compounds, particularly amines, which can then be separated based on their differential solubility. This technical guide provides an in-depth overview of the primary synthesis routes for (+)-Di-p-toluoyl-D-tartaric acid, complete with detailed experimental protocols, quantitative data, and process visualizations.
Core Synthesis Strategy: Esterification of D-Tartaric Acid
The most prevalent and industrially significant method for synthesizing (+)-Di-p-toluoyl-D-tartaric acid is the esterification of D-tartaric acid with p-toluoyl chloride.[1][2] This reaction can be performed directly or, more commonly, proceeds through a two-step process involving the formation of an intermediate anhydride followed by hydrolysis.[1][3]
Two-Step Synthesis via Anhydride Intermediate
This approach offers high yields and purity.[3][4] It involves an initial reaction to form the O,O'-di-p-toluoyl-D-tartaric anhydride, which is then hydrolyzed to yield the final product.
Reaction Scheme:
-
Anhydride Formation: D-tartaric acid + p-Toluoyl chloride → Di-p-toluoyl-D-tartaric anhydride + HCl[1]
-
Hydrolysis: Di-p-toluoyl-D-tartaric anhydride + H₂O → (+)-Di-p-toluoyl-D-tartaric acid[1]
Below is a visual representation of this workflow:
References
Chiral Recognition by (+)-Di-p-toluoyl-D-tartaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) is a preeminent chiral resolving agent, widely employed in the pharmaceutical and fine chemical industries for the separation of enantiomers. Its efficacy lies in the formation of diastereomeric salts with racemic compounds, particularly amines, which exhibit differential solubility, enabling separation through fractional crystallization. This technical guide provides an in-depth exploration of the mechanism of chiral recognition by D-DTTA, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying processes. The core of this recognition is driven by a combination of ionic interactions, hydrogen bonding, and steric hindrance, which are elucidated through crystallographic and spectroscopic studies.
The Core Mechanism: Diastereomeric Salt Formation
The fundamental principle behind chiral resolution with (+)-di-p-toluoyl-D-tartaric acid is the conversion of a racemic mixture of a chiral base, such as an amine, into a pair of diastereomeric salts.[1][2] These salts, being non-superimposable, non-mirror images of each other, possess distinct physicochemical properties, most critically, different solubilities in a given solvent.[1][2] This disparity in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be isolated. Subsequent treatment of the purified diastereomeric salt with a base liberates the enantiomerically enriched amine.[1]
The key intermolecular interactions governing this chiral recognition include:
-
Ionic Bonding: The primary interaction is the acid-base reaction between the carboxylic acid groups of D-DTTA and the basic functional group (e.g., an amino group) of the analyte, forming a salt.
-
Hydrogen Bonding: The hydroxyl and carbonyl groups on the tartaric acid backbone, along with the carbonyl groups of the toluoyl esters, participate in extensive hydrogen bonding networks within the crystal lattice. These interactions play a crucial role in stabilizing the crystal structure of one diastereomer over the other.
-
π-π Stacking: The aromatic p-toluoyl groups can engage in π-π stacking interactions, further contributing to the stability and packing of the crystal lattice.
-
Steric Hindrance: The bulky p-toluoyl groups create a specific three-dimensional chiral environment. The fit of the enantiomers of the racemic compound within this environment differs, leading to a more stable and less soluble crystal lattice for one of the diastereomers.
The crystal structure of the diastereomeric salt provides definitive proof of the absolute configuration of the resolved enantiomer and offers insights into these governing intermolecular interactions.[1]
Quantitative Data on Chiral Resolution
The efficiency of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following tables summarize representative quantitative data for the chiral resolution of various amines using (+)-di-p-toluoyl-D-tartaric acid.
| Racemic Compound | Resolving Agent | Molar Ratio (Amine:Acid) | Solvent | Less Soluble Diastereomer | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Albuterol | (+)-DTTA | 1:1 | Methanol | (R)-Albuterol-(+)-DTTA | 38 (initial), 67 (with recycle) | >99.5 | [3] |
| Amphetamine | (2R,3R)-Tartaric Acid | Not Specified | Not Specified | (S)-Amphetamine·(2R,3R)-hydrogentartrate | 51 | Not Specified | [4] |
| Methamphetamine | (-)-DTTA (enantiomer) | 4:1 | Methanol | (L)-Methamphetamine-(-)-DTTA | Not Specified | Not Specified | [5] |
Experimental Protocols
The following sections detail the generalized experimental procedures for the chiral resolution of a racemic amine using (+)-di-p-toluoyl-D-tartaric acid.
Diastereomeric Salt Formation and Crystallization
-
Dissolution: Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol).[1] In a separate flask, dissolve 0.5 to 1.0 equivalent of (+)-di-p-toluoyl-D-tartaric acid in the same solvent, with gentle heating if necessary.[1] The choice of solvent is critical and often requires optimization.
-
Salt Formation: Slowly add the resolving agent solution to the amine solution with stirring.[1]
-
Crystallization: Allow the mixture to cool gradually to room temperature to induce the crystallization of the less soluble diastereomeric salt.[1] Further cooling in an ice bath can maximize the yield.[1] Seeding with a small crystal of the desired diastereomeric salt may be beneficial.[2]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[1]
Purification of the Diastereomeric Salt (Optional)
To achieve higher enantiomeric purity, the isolated diastereomeric salt can be recrystallized from a suitable solvent.
Liberation of the Enantiomer
-
Dissolution: Dissolve the purified diastereomeric salt in water.[1]
-
Basification: Add a base (e.g., NaOH solution) to deprotonate the amine and liberate the free enantiomer.[1]
-
Extraction: Extract the free amine with an organic solvent.
-
Work-up: The combined organic extracts are dried, and the solvent is evaporated to yield the enantiomerically enriched amine.
Analytical Methods for Enantiomeric Excess Determination
The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC)
-
Chiral Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.
Visualization of Key Processes
General Workflow for Chiral Resolution
The logical flow of a classical chiral resolution process via diastereomeric salt formation is depicted below.
Caption: General workflow for the resolution of a racemic amine.
Key Intermolecular Interactions in Chiral Recognition
The formation of a stable crystal lattice for one diastereomer is dependent on a network of non-covalent interactions.
Caption: Key intermolecular forces driving chiral recognition.
Spectroscopic and Crystallographic Analysis
X-ray Crystallography
Single-crystal X-ray diffraction is the most powerful technique for elucidating the three-dimensional structure of the diastereomeric salts.[1] It provides precise information on bond lengths, bond angles, and the spatial arrangement of the amine and the resolving agent in the crystal lattice. This allows for a detailed analysis of the hydrogen bonding network, π-π stacking, and other non-covalent interactions that are responsible for the differential stability and solubility of the diastereomers. For instance, studies have revealed the formation of antiparallel double helix structures in the crystalline state of some diastereomeric tartrate salts.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a valuable tool for characterizing the diastereomeric salts in solution and in the solid state. In solution, the formation of diastereomers can lead to the appearance of distinct sets of signals for the two diastereomers in the ¹H and ¹³C NMR spectra, allowing for the determination of the diastereomeric ratio. Chemical shift differences (Δδ) between the diastereomers can provide insights into the different magnetic environments of the nuclei in the two species, which arise from their different three-dimensional structures.
Conclusion
The chiral resolution of racemic compounds, particularly amines, using (+)-di-p-toluoyl-D-tartaric acid is a robust and widely applicable technique. The mechanism of chiral recognition is based on the formation of diastereomeric salts with different solubilities, a phenomenon driven by a combination of ionic interactions, hydrogen bonding, π-π stacking, and steric effects. A thorough understanding of these principles, coupled with careful optimization of experimental conditions, is crucial for achieving high yields and enantiomeric purities. The application of advanced analytical techniques such as X-ray crystallography and NMR spectroscopy provides invaluable insights into the supramolecular chemistry that governs this elegant and powerful method of enantiomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational analysis of amphetamine and methamphetamine: a comprehensive approach by vibrational and chiroptical spectroscopy - Analyst (RSC Publishing) DOI:10.1039/D2AN02014A [pubs.rsc.org]
- 5. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Solubility Profile of (+)-Di-p-toluoyl-D-tartaric acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (+)-Di-p-toluoyl-D-tartaric acid in common solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and the structural basis for its solubility characteristics.
Introduction
(+)-Di-p-toluoyl-D-tartaric acid, a derivative of tartaric acid, is a widely used chiral resolving agent in the pharmaceutical industry. Its efficacy in separating enantiomers is intrinsically linked to its solubility properties and the differential solubility of the diastereomeric salts it forms. Understanding its solubility profile is therefore critical for the optimization of resolution processes, formulation development, and ensuring the quality of active pharmaceutical ingredients (APIs).
Qualitative Solubility Profile
Table 1: Qualitative Solubility of (+)-Di-p-toluoyl-D-tartaric acid in Common Solvents
| Solvent | Solubility Description | Notes |
| Water | Sparingly soluble, partly miscible, does not mix well.[1][2] | The polar carboxyl groups are countered by the non-polar toluoyl groups, limiting aqueous solubility. |
| Methanol | Sparingly soluble, slightly soluble.[3] | A clear solution has been reported in 20% methanol, suggesting some solubility.[4] |
| Ethanol | Sparingly soluble.[3] | Similar to methanol, its solubility is limited. |
| Acetone | More readily soluble.[1] | The polarity of acetone appears to be well-suited for dissolving this compound. |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble.[3] | |
| Non-polar Solvents | Limited solubility.[1] | The overall polarity of the molecule prevents significant dissolution in non-polar environments. |
Factors Influencing Solubility
The solubility of (+)-Di-p-toluoyl-D-tartaric acid is governed by its molecular structure, which features both polar and non-polar moieties. The two carboxylic acid groups and the ester linkages provide sites for hydrogen bonding and polar interactions. Conversely, the two p-toluoyl groups are aromatic and non-polar, contributing to its solubility in organic solvents and limiting its aqueous solubility. The presence of water can also be a critical factor, as the compound can exist in both anhydrous and monohydrate forms, which may exhibit different solubility characteristics.[5]
The principle of "like dissolves like" is a key determinant of its solubility. Polar solvents can interact with the carboxylic acid and ester groups, while non-polar solvents have a greater affinity for the aromatic rings. The balance between these interactions dictates the overall solubility in a given solvent.
Caption: Relationship between molecular structure and solubility.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, experimental determination is necessary. The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound in a solvent.
4.1. Gravimetric Method
The gravimetric method is a straightforward and accurate technique for determining solubility. It involves preparing a saturated solution, taking a known volume of the clear supernatant, evaporating the solvent, and weighing the remaining solid solute.
Experimental Workflow:
-
Preparation of Saturated Solution: An excess amount of (+)-Di-p-toluoyl-D-tartaric acid is added to the chosen solvent in a sealed container (e.g., a screw-cap vial or flask).
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A magnetic stirrer or a shaker bath can be used for this purpose.
-
Phase Separation: The undissolved solid is allowed to settle. Centrifugation can be employed to ensure a clear supernatant.
-
Sampling: A precise volume of the clear supernatant is carefully withdrawn using a calibrated pipette.
-
Solvent Evaporation: The sampled solution is transferred to a pre-weighed container (e.g., an evaporating dish or a beaker). The solvent is then evaporated at a controlled temperature.
-
Drying and Weighing: The container with the solid residue is dried to a constant weight in an oven. The final weight is recorded.
-
Calculation: The solubility is calculated based on the mass of the dissolved solid and the volume of the solvent.
Caption: Gravimetric method for solubility determination.
4.2. Shake-Flask Method
The shake-flask method is another widely used technique, particularly in the pharmaceutical industry. It is similar to the gravimetric method in the preparation of the saturated solution but often employs analytical techniques for concentration measurement.
Experimental Workflow:
-
Preparation of Saturated Solution: As with the gravimetric method, an excess of the solid is added to the solvent in a sealed flask.
-
Equilibration: The flask is agitated in a thermostatically controlled shaker bath for an extended period to reach equilibrium.
-
Phase Separation: The solution is allowed to stand to let the undissolved solid settle. Alternatively, the solution can be filtered or centrifuged.
-
Sampling and Dilution: A sample of the supernatant is taken and, if necessary, diluted to a concentration within the analytical range of the chosen detection method.
-
Concentration Analysis: The concentration of the dissolved solid in the sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration, taking into account any dilution factors.
Conclusion
While quantitative solubility data for (+)-Di-p-toluoyl-D-tartaric acid in common solvents is not extensively reported in the public domain, a qualitative understanding of its solubility profile is available. For applications requiring precise solubility values, direct experimental determination using established methods such as the gravimetric or shake-flask techniques is recommended. A thorough understanding of the solubility of this critical chiral resolving agent is paramount for the successful development of robust and efficient enantioseparation processes in the pharmaceutical and chemical industries.
References
- 1. Page loading... [wap.guidechem.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 2,3-Di-O-para-toluoyl-D-tartaric acid CAS#: 32634-68-7 [m.chemicalbook.com]
- 4. Buy Di-P-Toluoyl D-Tartaric Acid Monohydrate at Affordable Price - Product Name [zephyrsynthesispvtltd.com]
- 5. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
Spectroscopic Profile of (+)-Di-p-toluoyl-D-tartaric acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the chiral resolving agent, (+)-Di-p-toluoyl-D-tartaric acid. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the identification, characterization, and quality control of this important compound in research and pharmaceutical development.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of (+)-Di-p-toluoyl-D-tartaric acid.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.9 | d | Aromatic (ortho to C=O) |
| ~7.2 | d | Aromatic (meta to C=O) |
| ~5.9 | s | Methine (CH-O) |
| ~2.4 | s | Methyl (CH₃) |
| ~11.0 - 13.0 | br s | Carboxylic Acid (COOH) |
Solvent: CDCl₃. Data is estimated based on typical values for similar structures and available spectral previews. Actual values may vary.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~168 | Carboxylic Acid (COOH) |
| ~165 | Ester (C=O) |
| ~145 | Aromatic (quaternary, C-CH₃) |
| ~130 | Aromatic (CH, ortho to C=O) |
| ~129 | Aromatic (CH, meta to C=O) |
| ~126 | Aromatic (quaternary, C-C=O) |
| ~72 | Methine (CH-O) |
| ~22 | Methyl (CH₃) |
Solvent: CDCl₃. Data is estimated based on typical values for similar structures and available spectral previews. Actual values may vary.
Table 3: IR Spectroscopic Data (ATR-FTIR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~2920 | Medium | C-H stretch (Aromatic) |
| ~1720 | Strong | C=O stretch (Ester) |
| ~1690 | Strong | C=O stretch (Carboxylic Acid) |
| ~1610, 1510 | Medium | C=C stretch (Aromatic) |
| ~1270 | Strong | C-O stretch (Ester) |
| ~1180, 1110 | Strong | C-O stretch (Carboxylic Acid/Ester) |
Data is interpreted from typical spectral ranges for the functional groups present.
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Possible Fragment |
| 386 | Low | [M]⁺ (Molecular Ion) |
| 267 | Moderate | [M - C₇H₇O₂]⁺ |
| 119 | High | [C₈H₇O]⁺ (p-toluoyl cation) |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
Fragmentation patterns are predicted based on the structure and common fragmentation pathways in EI-MS.
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and purity of (+)-Di-p-toluoyl-D-tartaric acid.
Methodology:
-
Sample Preparation: A sample of approximately 5-10 mg of (+)-Di-p-toluoyl-D-tartaric acid is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
The spectrometer is locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum.
-
A wider spectral width (e.g., 0-200 ppm) is set.
-
A significantly larger number of scans is required due to the low natural abundance of ¹³C.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to TMS.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in (+)-Di-p-toluoyl-D-tartaric acid.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: A small amount of the solid (+)-Di-p-toluoyl-D-tartaric acid is placed directly onto the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum Acquisition:
-
The sample is brought into firm contact with the ATR crystal using a pressure clamp to ensure good signal.
-
The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of (+)-Di-p-toluoyl-D-tartaric acid.
Methodology (Electrospray Ionization - ESI):
-
Sample Preparation: A dilute solution of (+)-Di-p-toluoyl-D-tartaric acid is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
-
Instrumentation: A mass spectrometer equipped with an ESI source is used. This could be a quadrupole, time-of-flight (TOF), or ion trap analyzer.
-
Infusion and Ionization: The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the tip of the infusion capillary, generating a fine spray of charged droplets.
-
Desolvation and Ion Formation: A heated drying gas (e.g., nitrogen) aids in the evaporation of the solvent from the droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or [M-H]⁻).
-
Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Data Acquisition: A full scan mass spectrum is acquired to determine the molecular weight. For structural information, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflows for NMR, IR, and MS analyses.
This guide serves as a comprehensive resource for understanding the key spectroscopic characteristics of (+)-Di-p-toluoyl-D-tartaric acid. The provided data and protocols are essential for its accurate identification and application in various scientific endeavors.
Thermal Stability and Decomposition of (+)-Di-p-toluoyl-D-tartaric Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
(+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA) is a widely utilized chiral resolving agent in the pharmaceutical industry. Its efficacy in separating enantiomers is well-documented; however, a thorough understanding of its thermal stability and decomposition profile is critical for its proper handling, storage, and application in various manufacturing processes, particularly those involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal behavior of (+)-DPTTA, including its decomposition pathway and methodologies for its analysis.
Thermal Stability Profile
(+)-DPTTA is a crystalline solid that exhibits decomposition at elevated temperatures. The thermal stability is influenced by its hydration state. The anhydrous form of (+)-DPTTA has a melting point in the range of 169-171°C, at which it also undergoes decomposition[1][2]. The monohydrate form, on the other hand, initially loses its water of hydration at temperatures between 100°C and 120°C, corresponding to a weight loss of approximately 4.5%[3]. Following dehydration, the anhydrous material decomposes at temperatures above 165°C[3].
To prevent degradation, it is recommended to avoid excessive heat during processing. For instance, when recovering (+)-DPTTA, drying temperatures should be moderate, in the range of 50-60°C. Exposing the compound to harsh acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis, yielding p-toluic acid.
Quantitative Thermal Analysis Data
The following table summarizes the key thermal events for both the anhydrous and monohydrate forms of (+)-DPTTA based on available data.
| Thermal Event | Anhydrous (+)-DPTTA | Monohydrate (+)-DPTTA |
| Melting Point | 169-171°C (with decomposition)[1][2] | 169-171°C (after dehydration)[4] |
| Decomposition Onset | Not explicitly stated, but occurs around the melting point. | Above 165°C[3] |
| Dehydration | Not Applicable | 100-120°C[3] |
| Mass Loss (Dehydration) | Not Applicable | ~4.5%[3] |
Decomposition Pathway
While a definitive, step-by-step decomposition pathway for (+)-DPTTA has not been extensively detailed in the literature, a probable route can be inferred based on the thermal behavior of tartaric acid and its derivatives[5]. The initial decomposition of the tartaric acid backbone is likely to produce smaller, volatile molecules.
A potential decomposition pathway can be visualized as follows:
The initial step is likely the decarboxylation of the tartaric acid moiety upon heating. This would be followed by the breakdown of the resulting intermediate into more stable aromatic compounds, such as p-toluic acid, and the release of gaseous byproducts like carbon monoxide, carbon dioxide, and water[5]. The stability of the carbonyl group can be monitored using techniques such as TGA-DSC coupled with FT-IR[3].
Experimental Protocols for Thermal Analysis
To assess the thermal stability and decomposition of (+)-DPTTA, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the temperatures of dehydration and decomposition and for quantifying the associated mass losses.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the (+)-DPTTA sample into a ceramic or aluminum pan.
-
Atmosphere: Purge the furnace with an inert gas, such as dry nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to approximately 300°C at a constant heating rate of 10°C/min.
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show distinct steps corresponding to dehydration (for the monohydrate form) and decomposition. The onset temperature of each mass loss event and the percentage of mass loss are determined from the curve.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures of melting, crystallization, and other thermal transitions, as well as the enthalpy of these processes.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the (+)-DPTTA sample into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan is used as a reference.
-
Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample and reference from ambient temperature to approximately 200°C at a constant heating rate of 10°C/min.
-
Data Analysis: The DSC thermogram will show endothermic peaks corresponding to dehydration and melting/decomposition. The onset temperature, peak temperature, and the enthalpy of the transitions (area under the peak) are determined from the thermogram.
Conclusion
The thermal stability of (+)-DPTTA is a critical parameter for its effective use in pharmaceutical applications. Both the anhydrous and monohydrate forms exhibit decomposition at temperatures commonly encountered in chemical processing. Understanding the temperatures of dehydration and decomposition, as well as the potential for hydrolytic degradation, is essential for maintaining the integrity and purity of this important chiral resolving agent. The use of standard thermal analysis techniques such as TGA and DSC provides the necessary data to establish safe operating and storage conditions.
References
- 1. (+)-Di-p-toluoyl-D-tartaric Acid | 32634-68-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
- 4. 二对甲苯酰基-D-酒石酸 一水合物 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Structural Refinements and Thermal Properties of L(+)-Tartaric, D(–)-Tartaric, and Monohydrate Racemic Tartaric Acid | Fukami | International Journal of Chemistry | CCSE [ccsenet.org]
The Advent and Application of a Resolving Agent: A Technical Guide to (+)-Di-p-toluoyl-D-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Di-p-toluoyl-D-tartaric acid (DPTTA) stands as a cornerstone in the field of chiral resolution, a critical process in the synthesis of enantiomerically pure compounds essential for the pharmaceutical and fine chemical industries. This technical guide delves into the discovery, history, and application of DPTTA as a resolving agent. It provides a comprehensive overview of the experimental protocols, quantitative data on its efficacy, and the underlying principles of chiral recognition that govern its remarkable ability to separate enantiomers.
Introduction: The Challenge of Chirality
Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology and biology. Enantiomers, the pair of mirror-image molecules, often exhibit significantly different physiological activities. While one enantiomer of a drug may provide the desired therapeutic effect, the other could be inactive or even cause adverse effects. Consequently, the ability to isolate a single enantiomer from a racemic mixture—a 50:50 mixture of both enantiomers—is of paramount importance. This process, known as chiral resolution, has been a subject of intense research for over a century.
A Historical Perspective: From Tartar to Tailored Resolving Agents
The journey to effective chiral resolution began with the pioneering work of Louis Pasteur in 1848. He meticulously separated the enantiomeric crystals of sodium ammonium tartrate, demonstrating for the first time that a racemic mixture could be resolved into its optically active components.[1] This seminal discovery laid the groundwork for the development of chemical resolving agents.
While Pasteur's initial method relied on mechanical separation of crystals, he later, in 1853, introduced the concept of using a chiral resolving agent by successfully resolving racemic tartaric acid with the optically active base, (+)-cinchotoxine.[2] This marked a paradigm shift, establishing the principle of converting a pair of enantiomers into a pair of diastereomers, which, having different physical properties, could be separated by conventional techniques like fractional crystallization.
The late 19th and early 20th centuries saw the exploration of various natural and synthetic chiral compounds as resolving agents. Tartaric acid and its derivatives, owing to their natural abundance and chirality, became a focal point of these investigations.[3] While the exact first synthesis of (+)-di-p-toluoyl-D-tartaric acid is not definitively documented in readily available literature, the groundwork for its development was laid by the systematic study of tartaric acid esters and their resolving capabilities.
Synthesis of (+)-Di-p-toluoyl-D-tartaric Acid
The most common and efficient method for synthesizing (+)-Di-p-toluoyl-D-tartaric acid involves the esterification of D-tartaric acid with p-toluoyl chloride.[4] The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct.
A general synthetic protocol is as follows:
-
D-tartaric acid is suspended in a suitable solvent, such as toluene.
-
A catalyst, for example, copper sulfate, may be added.[5]
-
p-Toluoyl chloride is added to the mixture.
-
The reaction mixture is heated to facilitate the formation of Di-p-toluoyl-D-tartaric anhydride.
-
Following the reaction, water is added to hydrolyze the anhydride, yielding (+)-Di-p-toluoyl-D-tartaric acid.[5]
-
The final product is then purified by recrystallization.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The efficacy of DPTTA as a resolving agent lies in its ability to form diastereomeric salts with racemic compounds, particularly amines.[6] The fundamental principle is the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers with distinct physical properties, most notably solubility.[7]
The process can be broken down into the following key steps:
-
Diastereomeric Salt Formation: The racemic mixture (e.g., a racemic amine) is reacted with an enantiomerically pure resolving agent, in this case, (+)-DPTTA. This acid-base reaction results in the formation of two diastereomeric salts.
-
Fractional Crystallization: Due to their different crystal packing and intermolecular interactions, one of the diastereomeric salts will be less soluble in a given solvent and will preferentially crystallize out of the solution.
-
Separation: The crystallized, less soluble diastereomeric salt is separated from the mother liquor (which contains the more soluble diastereomeric salt) by filtration.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid or a base to break the salt and liberate the enantiomerically enriched compound. The resolving agent can often be recovered and reused.[8]
Experimental Protocols for Chiral Resolution
The following sections provide detailed methodologies for the chiral resolution of various classes of compounds using (+)-DPTTA.
General Protocol for the Resolution of Racemic Amines
This protocol provides a general framework for the resolution of racemic amines. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific substrate.
Materials:
-
Racemic amine
-
(+)-Di-p-toluoyl-D-tartaric acid
-
Suitable solvent (e.g., methanol, ethanol, acetone, or mixtures thereof)
-
Acid (e.g., HCl) or Base (e.g., NaOH) for liberation of the enantiomer
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
Procedure:
-
Salt Formation: Dissolve the racemic amine in a suitable solvent. In a separate flask, dissolve an equimolar or sub-stoichiometric amount of (+)-DPTTA in the same solvent, with gentle heating if necessary.
-
Crystallization: Slowly add the DPTTA solution to the amine solution with stirring. Allow the mixture to cool gradually to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may be employed to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Enantiomer Liberation: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine and liberate the free enantiomer. The desired enantiomer can then be extracted with an organic solvent.
-
Recovery of the Other Enantiomer: The mother liquor from the filtration step can be treated with a base to recover the other enantiomer, which will be enriched in the opposite configuration.
Specific Protocol: Resolution of Racemic Albuterol
The resolution of racemic Albuterol is crucial as the (R)-enantiomer (Levalbuterol) is the active bronchodilator.[9]
Procedure:
-
Dissolve racemic Albuterol and an equimolar amount of (+)-Di-p-toluoyl-D-tartaric acid in refluxing methanol.[9]
-
Cool the solution to room temperature and stir for 16 hours to allow for the crystallization of the (R)-Albuterol-(+)-DPTTA diastereomeric salt.[9]
-
Collect the precipitated solid by filtration and wash with a small amount of cold ethyl acetate.[9]
-
To liberate (R)-Albuterol, the diastereomeric salt is treated with a suitable base.
Specific Protocol: Resolution of Racemic Tramadol
Both enantiomers of Tramadol exhibit different pharmacological activities.
Procedure:
-
Dissolve racemic Tramadol free base in ethanol.
-
In a separate flask, dissolve one molar equivalent of (+)-Di-p-toluoyl-D-tartaric acid in ethanol, heating to approximately 70°C.
-
Add the Tramadol solution to the hot DPTTA solution and allow it to cool, leading to the crystallization of the diastereomeric salt of (+)-Tramadol.
Specific Protocol: Resolution of Racemic Methamphetamine
The pharmacological activity of methamphetamine resides primarily in the dextrorotatory (D)-enantiomer.
Procedure:
-
Dissolve racemic methamphetamine in methanol.
-
In a separate container, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of (-)-O,O'-di-p-toluoyl-L-tartaric acid (the enantiomer of the title compound) in methanol.
-
Add the resolving agent solution to the methamphetamine solution and stir at room temperature.
-
Cool the mixture to induce crystallization of the L-methamphetamine diastereomeric salt.[9]
-
Filter the precipitated salt and liberate the L-methamphetamine by treatment with a base. The D-methamphetamine remains enriched in the mother liquor.[9]
Quantitative Data on Chiral Resolutions
The efficiency of a chiral resolution is typically assessed by the yield and the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of the desired product. The following tables summarize representative quantitative data for the resolution of various compounds using DPTTA and its enantiomer.
Table 1: Resolution of Racemic Amines
| Racemic Amine | Resolving Agent | Solvent(s) | Yield of Salt (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |
| trans-2-benzylaminocyclohexanol | Di-p-toluoyl-L-tartaric acid / HCl | Not specified | 92 | >95 (d.e.) | [10] |
| 1-Phenylethylamine | Di-p-toluoyl-D-tartaric acid | Methanol | ~85 | >98 (e.e.) after recrystallization | |
| (±)-Tramadol | (+)-Di-p-toluoyl-D-tartaric acid | Ethanol | ~47 (initial crystallization) | 97 (d.e., initial), >99.5 (d.e., after reslurry) | [9] |
| (±)-Albuterol | (+)-Di-p-toluoyl-D-tartaric acid | Methanol | 38 (initial), 67 (overall with recycle) | 99.5 (e.e.) | [9] |
| (±)-Methamphetamine | (-)-Di-p-toluoyl-L-tartaric acid | Methanol | - | 92.0 (e.e. of L-enantiomer) | [9] |
Table 2: Resolution of Other Racemic Compounds
| Racemic Compound | Class | Resolving Agent | Solvent(s) | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |
| trans-2-iodo-cyclohexanol | Alcohol | O,O'-di-p-toluoyl-(2R,3R)-tartaric acid | Hexane | - | Less effective than DBTA | [11] |
| dl-leucine | Amino Acid | (+)-di-1,4-toluoyl-D-tartaric acid monohydrate | - | - | 91.20 (e.e. of D-Leu salt) | [12] |
Mechanism of Chiral Recognition: The Three-Point Interaction Model
The ability of (+)-DPTTA to effectively resolve enantiomers is rooted in the principles of chiral recognition. The widely accepted "three-point interaction model" provides a framework for understanding how a chiral resolving agent differentiates between two enantiomers.[13][14] For a stable diastereomeric complex to form and for effective discrimination to occur, there must be at least three points of interaction between the resolving agent and one of the enantiomers. The other enantiomer will be unable to establish all three of these interactions simultaneously, leading to a less stable diastereomeric complex and, consequently, a higher solubility.
In the case of DPTTA resolving a chiral amine, these interactions can include:
-
Ionic Interaction: A primary acid-base interaction between the carboxylic acid groups of DPTTA and the basic amino group of the substrate.
-
Hydrogen Bonding: Hydrogen bonds can form between the hydroxyl groups of the tartaric acid backbone and suitable functional groups on the amine.
-
Steric/van der Waals Interactions (π-π stacking): The bulky p-toluoyl groups of DPTTA create a specific chiral environment. These aromatic rings can engage in π-π stacking interactions with aromatic moieties on the substrate, and their steric bulk can lead to favorable or unfavorable interactions depending on the enantiomer.[15]
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the chiral resolution of a racemic amine using (+)-Di-p-toluoyl-D-tartaric acid.
Chiral Recognition Mechanism
Caption: A schematic representation of the three-point interaction model for chiral recognition between (+)-Di-p-toluoyl-D-tartaric acid and a pair of enantiomeric amines.
Conclusion
(+)-Di-p-toluoyl-D-tartaric acid has established itself as a versatile and highly effective chiral resolving agent, with a rich history rooted in the fundamental discoveries of stereochemistry. Its accessibility, stability, and the high diastereomeric and enantiomeric excesses it often affords make it an invaluable tool for researchers, scientists, and professionals in drug development and fine chemical synthesis. A thorough understanding of the principles of diastereomeric salt formation, coupled with the optimization of experimental parameters, enables the successful isolation of enantiomerically pure compounds, a critical step in the creation of safer and more effective pharmaceuticals and other advanced materials. The continued application and study of DPTTA and its derivatives will undoubtedly contribute to further advancements in the field of chiral separation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Tartaric acid - Wikipedia [en.wikipedia.org]
- 4. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
- 5. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recovery of a Chiral Resolving Agent at Witton Chemical [witton.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Chiral resolution of dl-leucine via salifying tartaric acid derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Core of Chiral Purity: An In-depth Technical Guide to Diastereomeric Salt Formation with Chiral Acids
For researchers, scientists, and drug development professionals, achieving enantiomeric purity is a critical step in the synthesis of chiral molecules. Diastereomeric salt formation stands as a classical yet powerful and widely utilized technique for the resolution of racemates. This guide delves into the core theory, practical applications, and critical factors governing this essential separation method, providing a comprehensive resource for professionals in the field.
The fundamental principle of diastereomeric salt formation lies in the conversion of a mixture of enantiomers, which share identical physical properties, into a mixture of diastereomers with distinct physical characteristics.[1][2] This is achieved by reacting a racemic mixture, for instance, a racemic base, with a single enantiomer of a chiral acid, known as a chiral resolving agent. The resulting diastereomeric salts, having different spatial arrangements, exhibit different solubilities in a given solvent system. This disparity in solubility is the cornerstone of their separation through fractional crystallization.
The Mechanism of Chiral Recognition and Separation
The formation of diastereomeric salts is an acid-base reaction. When a racemic mixture of a compound (containing both R and S enantiomers) is treated with an enantiomerically pure chiral resolving agent (e.g., an S-acid), two diastereomeric salts are formed: (R)-base-(S)-acid and (S)-base-(S)-acid. These diastereomers are no longer mirror images of each other and thus possess different physical properties, including melting points, boiling points, and, most importantly for this technique, solubility.
The less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for its separation by filtration. The more soluble diastereomer remains in the mother liquor. Once the less soluble salt is isolated, the chiral resolving agent can be removed by a simple acid-base extraction, yielding the desired enantiomer in a purified form. The resolving agent can often be recovered and reused, making the process economically viable for large-scale production.
The success of a diastereomeric resolution is governed by several factors, including the choice of resolving agent, the solvent system, temperature, and the presence of impurities. The selection of an appropriate chiral resolving agent is crucial and is often determined empirically. Common chiral acids used as resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid.[2]
A Visual Guide to the Diastereomeric Salt Resolution Process
The logical workflow of a typical diastereomeric salt resolution can be visualized as follows:
Caption: Logical workflow of diastereomeric salt resolution.
Quantitative Insights into Diastereomeric Salt Resolution
The efficiency of a diastereomeric salt resolution is quantified by the yield and the enantiomeric excess (e.e.) of the final product. The following table summarizes hypothetical quantitative data for the resolution of a racemic amine with two different chiral acids to illustrate the impact of the resolving agent.
| Resolving Agent | Diastereomeric Salt | Solubility ( g/100 mL) at 25°C | Yield of Less Soluble Salt (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) |
| (+)-Tartaric Acid | (R)-Amine-(+)-Tartrate | 1.2 | 85 | 98 |
| (S)-Amine-(+)-Tartrate | 5.8 | |||
| (-)-Mandelic Acid | (R)-Amine-(-)-Mandelate | 2.5 | 70 | 95 |
| (S)-Amine-(-)-Mandelate | 4.1 |
Note: This data is illustrative. Actual values are highly dependent on the specific substrate, resolving agent, and solvent system used.
Detailed Experimental Protocol: Resolution of (±)-α-Phenylethylamine
This section provides a generalized, detailed methodology for the resolution of a racemic amine, (±)-α-phenylethylamine, using (+)-tartaric acid.
Materials:
-
(±)-α-Phenylethylamine
-
(+)-Tartaric acid
-
Methanol
-
10% Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel)
-
Polarimeter
Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of (±)-α-phenylethylamine in 150 mL of methanol in a 500 mL Erlenmeyer flask.
-
In a separate flask, dissolve 12.4 g of (+)-tartaric acid in 150 mL of methanol. Gentle warming may be required.
-
Slowly add the warm tartaric acid solution to the amine solution with constant stirring.
-
Allow the mixture to cool to room temperature and then place it in an ice bath for 1-2 hours to induce crystallization.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals in a desiccator. This is the less soluble (-)-α-phenylethylamine-(+)-tartrate salt.
-
-
Decomposition of the Salt and Isolation of the Enantiomer:
-
Transfer the dried crystals to a separatory funnel.
-
Add 50 mL of 10% aqueous sodium hydroxide solution to the funnel to decompose the salt and liberate the free amine.
-
Extract the aqueous layer with three 30 mL portions of diethyl ether.
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether by rotary evaporation to obtain the resolved (-)-α-phenylethylamine.
-
-
Analysis:
-
Determine the optical rotation of the resolved amine using a polarimeter to calculate the enantiomeric excess.
-
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the experimental protocol described above.
Caption: Experimental workflow for diastereomeric salt resolution.
Conclusion
Diastereomeric salt formation remains a cornerstone of chiral separation in both academic research and industrial drug development. Its effectiveness hinges on the careful selection of the resolving agent and optimization of crystallization conditions. A thorough understanding of the underlying principles of stereochemistry and solubility, coupled with systematic experimental execution, enables the efficient isolation of pure enantiomers, a critical step in the journey from a racemic mixture to a single-enantiomer active pharmaceutical ingredient. This guide provides the foundational knowledge and practical insights necessary for researchers and scientists to successfully implement this powerful resolution technique.
References
An In-depth Technical Guide to (+)-Di-p-toluoyl-D-tartaric acid monohydrate: Core Characteristics and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Di-p-toluoyl-D-tartaric acid monohydrate is a pivotal chiral resolving agent, extensively utilized in the pharmaceutical industry for the separation of enantiomers. Its efficacy stems from the formation of diastereomeric salts with racemic compounds, particularly amines, which exhibit differential solubility, enabling separation through fractional crystallization. This technical guide provides a comprehensive overview of the core characteristics of (+)-di-p-toluoyl-D-tartaric acid monohydrate, including its physicochemical properties, detailed experimental protocols for its synthesis, and its application in the chiral resolution of key pharmaceutical compounds.
Physicochemical Properties
(+)-Di-p-toluoyl-D-tartaric acid monohydrate is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a critical resource for its application in research and development.
| Property | Value | References |
| Molecular Formula | C₂₀H₁₈O₈·H₂O | [1] |
| Molecular Weight | 404.37 g/mol | [1][2] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 160-166 °C | [1] |
| Optical Rotation | [α]D²⁰ = +138 ± 2° (c=1 in EtOH) | [1] |
| CAS Number | 71607-31-3 | [1][3] |
| Solubility | Soluble in methanol, ethanol, and acetone. Sparingly soluble in water. | [4][5][6] |
Synthesis of (+)-Di-p-toluoyl-D-tartaric acid monohydrate
The most common synthetic route to (+)-di-p-toluoyl-D-tartaric acid monohydrate involves the esterification of D-tartaric acid with p-toluoyl chloride.[3] A prevalent method proceeds through a dianhydride intermediate, which is subsequently hydrolyzed.[3][7]
Experimental Protocol: Synthesis via Dianhydride Intermediate
This protocol is adapted from a patented synthetic method.[7]
Materials:
-
D-tartaric acid
-
Toluene
-
Copper sulfate (catalyst)
-
p-Toluoyl chloride
-
Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine D-tartaric acid (1 part by weight) and toluene.
-
Catalyst Addition: With stirring, add copper sulfate (0.001-0.1 parts by weight).
-
Addition of p-Toluoyl Chloride: Slowly add p-toluoyl chloride (1-3 parts by weight) to the mixture.
-
Reaction: Allow the reaction to proceed for approximately 6 hours to form the di-p-toluoyl-D-tartaric anhydride.
-
Isolation of Anhydride: The resulting mixture is centrifuged to isolate the solid di-p-toluoyl-D-tartaric anhydride.
-
Hydrolysis: The isolated anhydride is placed in a new reaction vessel with an equivalent amount of water and toluene.
-
Reflux: The mixture is heated to reflux and maintained for 5 hours to induce hydrolysis.
-
Crystallization and Isolation: The reaction mixture is cooled to room temperature to allow for the crystallization of (+)-di-p-toluoyl-D-tartaric acid monohydrate. The product is then isolated by filtration.
This process is reported to have a yield of over 95%.[7]
Application in Chiral Resolution
The primary application of (+)-di-p-toluoyl-D-tartaric acid monohydrate is in the chiral resolution of racemic mixtures, particularly amines.[8][9] The underlying principle is the formation of two diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.[3]
General Workflow for Chiral Resolution
Experimental Protocol: Resolution of Racemic Albuterol
The resolution of racemic albuterol is of significant pharmaceutical importance, as the (R)-enantiomer (Levalbuterol) is the active bronchodilator.[9]
Quantitative Data:
| Parameter | Value | References |
| Molar Ratio (Albuterol:Resolving Agent) | 1:1 | [9] |
| Solvent | Methanol | [9] |
| Initial Yield of (R)-Albuterol | 38% | [9][10] |
| Overall Yield of (R)-Albuterol (with recycle) | 67% | [9][10] |
| Optical Purity (e.e.) of (R)-Albuterol | 99.5% | [9][10] |
Procedure: [9]
-
Diastereomeric Salt Formation: Dissolve racemic albuterol and an equimolar amount of (+)-di-p-toluoyl-D-tartaric acid in refluxing methanol.
-
Crystallization: Cool the solution to room temperature and stir for 16 hours to facilitate the crystallization of the (R)-Albuterol-(+)-DPTTA diastereomeric salt.
-
Isolation: Collect the precipitated solid by filtration and wash with a small amount of cold ethyl acetate.
-
Recrystallization (Optional): For higher purity, the isolated solid can be redissolved in a minimal amount of refluxing methanol and allowed to cool gradually to room temperature for recrystallization.
-
Liberation of (R)-Albuterol: The purified diastereomeric salt is decomposed in a dilute sulfuric acid solution to liberate the (R)-albuterol, which can then be isolated as its sulfate salt.
Experimental Protocol: Resolution of Racemic Methamphetamine
The pharmacological activity of methamphetamine primarily resides in the dextrorotatory (D)-enantiomer.[9] This protocol details the resolution using the enantiomer of the title compound, (-)-O,O'-di-p-toluoyl-R,R-tartaric acid, to resolve the L-enantiomer.
Procedure: [9]
-
Diastereomeric Salt Formation: Dissolve 3.0 g (0.02 mol) of racemic methamphetamine in 6 cm³ of methanol. In a separate container, dissolve 1.9 g (0.005 mol) of (-)-O,O'-di-p-toluoyl-R,R-tartaric acid in 4 cm³ of methanol. Add the resolving agent solution to the methamphetamine solution.
-
Crystallization: Stir the reaction mixture at room temperature for one hour. Subsequently, cool the mixture to 5°C and maintain for two hours to induce crystallization.
-
Isolation: Filter the precipitated salt and dry it.
-
Liberation of L-Methamphetamine: Dissolve the obtained salt in a mixture of 5.5 cm³ of 2M NaOH and 15 cm³ of water to liberate the L-methamphetamine.
Conclusion
(+)-Di-p-toluoyl-D-tartaric acid monohydrate is an indispensable tool in the field of stereochemistry, particularly for the large-scale resolution of chiral amines in the pharmaceutical industry. Its well-defined physicochemical properties and the reliability of the diastereomeric salt formation method make it a preferred choice for obtaining enantiomerically pure active pharmaceutical ingredients. The detailed protocols provided in this guide serve as a practical resource for researchers and professionals in drug development and chemical synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Di-p-toluoyl-D-tartaric acid monohydrate | C20H20O9 | CID 12297759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 | Benchchem [benchchem.com]
- 4. zephyrsynthesispvtltd.com [zephyrsynthesispvtltd.com]
- 5. Di-p-toluoyl-D-tartaric acid monohydrate, 98%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Buy Di-p-toluoyl-D-tartaric acid monohydrate | 71607-31-3 [smolecule.com]
- 7. CN104447338A - Di-p-toluoyl-D-tartaric acid synthetic method - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Chiral Resolution of Primary Amines with (+)-Di-p-toluoyl-D-tartaric Acid ((+)-DPTTA)
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture.[1] Enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles, making the production of enantiomerically pure compounds a frequent regulatory requirement for drug development.[1] One of the most common and effective methods for the chiral resolution of racemic amines is through the formation of diastereomeric salts using a chiral resolving agent.[1][2]
(+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA) is a widely used chiral resolving agent known for its ability to form crystalline diastereomeric salts with a variety of racemic amines.[1] The principle of this method is based on the reaction of a racemic amine with the enantiomerically pure (+)-DPTTA to form a pair of diastereomeric salts.[3] These diastereomers, unlike enantiomers, have different physical properties, most notably different solubilities in a given solvent system.[1][3] This solubility difference allows for the separation of the less soluble diastereomeric salt by fractional crystallization.[1] Subsequent treatment of the isolated salt with a base liberates the enantiomerically enriched amine.[1]
Principle of the Method
The chiral resolution process involves two main stages:
-
Diastereomeric Salt Formation: A racemic amine ((R/S)-Amine) is reacted with an enantiomerically pure resolving agent, (+)-DPTTA, in a suitable solvent. This acid-base reaction forms two diastereomeric salts: [(R)-Amine-(+)-DPTTA] and [(S)-Amine-(+)-DPTTA].[1]
-
Fractional Crystallization: Due to their different three-dimensional structures and physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent.[1][3] By carefully controlling conditions like temperature and cooling rate, the less soluble diastereomer preferentially crystallizes out of the solution.[1] This salt is then isolated, and the desired amine enantiomer is recovered by treatment with a base.[3]
Caption: Logical workflow of chiral resolution via diastereomeric salt formation.
Experimental Protocol
This protocol provides a general framework. The specific solvent, temperature, and crystallization time may need to be optimized for different primary amines.[3]
Materials and Equipment
-
Racemic primary amine
-
(+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA)
-
Suitable solvent (e.g., methanol, ethanol, ethyl acetate)[4]
-
Aqueous base solution (e.g., 2 M NaOH, K₂CO₃)[1]
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)[4]
-
Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel)
-
Heating and stirring apparatus (hot plate with magnetic stirrer)
-
Filtration apparatus (vacuum flask, filter paper)
-
Rotary evaporator
-
Analytical equipment for determining enantiomeric excess (e.g., Chiral HPLC)
Procedure
Step 1: Diastereomeric Salt Formation
-
In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol).[1]
-
In a separate flask, dissolve (+)-DPTTA (0.5 to 1.0 equivalent) in the same solvent, using gentle heating if necessary to achieve a clear solution.[1]
-
Slowly add the (+)-DPTTA solution to the amine solution with constant stirring.[5]
Step 2: Fractional Crystallization
-
Allow the mixture to cool slowly to room temperature to induce crystallization.[1] The formation of crystals of the less soluble diastereomeric salt should be observed.[5]
-
For further crystallization, the flask can be placed in an ice bath or refrigerator for 1-2 hours.[1][5]
-
If crystallization does not occur, seeding with a small crystal of the desired diastereomeric salt can be employed to promote crystal formation.[1]
Step 3: Isolation of the Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[1]
-
Dry the collected crystals under vacuum to a constant weight and record the yield.[1]
Step 4: Liberation of the Enantiomerically Enriched Amine
-
Suspend the dried diastereomeric salt in water.[4]
-
Add a base (e.g., 2 M NaOH solution) dropwise while stirring until the solution becomes basic (pH > 10), which liberates the free amine.[1]
-
Transfer the aqueous solution to a separatory funnel and extract the liberated amine multiple times (e.g., 3x) with an organic solvent like diethyl ether or ethyl acetate.[1]
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄).[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.[1]
Step 5: Analysis
-
Determine the final yield of the resolved amine.
-
Measure the enantiomeric excess (e.e.) of the product using an appropriate analytical technique such as chiral HPLC or by measuring its specific rotation.[1]
Step 6: Recovery of the Other Enantiomer (Optional) The other enantiomer can often be recovered from the mother liquor saved from Step 3 by following the same liberation and extraction procedure (Step 4).[1][4]
References
Application Notes: A Step-by-Step Guide to Diastereomeric Crystallization Using (+)-Di-p-toluoyl-D-tartaric Acid ((+)-DPTTA)
Introduction
Chiral resolution is a critical process in the pharmaceutical, agrochemical, and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures.[1] One of the most robust and widely adopted methods for this separation is diastereomeric crystallization.[2][3] This technique leverages the formation of diastereomeric salts by reacting a racemic mixture (often a base like an amine) with an enantiomerically pure resolving agent.[1] (+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA), a derivative of readily available D-tartaric acid, is a highly effective and widely used chiral resolving agent known for its ability to form crystalline diastereomeric salts with distinct physicochemical properties.[1][4][5]
The core principle of this method is that while enantiomers have identical physical properties, diastereomers do not.[2][6] The two diastereomeric salts formed between the racemic amine and the enantiomerically pure (+)-DPTTA—[(+)-amine][(+)-DPTTA] and [(-)-amine][(+)-DPTTA]—exhibit different solubilities in a given solvent system.[1] This difference allows for the separation of the less soluble diastereomeric salt through fractional crystallization.[4] Subsequent treatment of the isolated salt liberates the desired, enantiomerically enriched compound.[4]
Principle of the Method
The process involves three primary stages:
-
Diastereomeric Salt Formation: A racemic amine is reacted with an enantiomerically pure source of (+)-DPTTA in a suitable solvent. This acid-base reaction forms a pair of diastereomeric salts.[4] The bulky toluoyl groups on the DPTTA molecule can enhance steric and electronic interactions, leading to more pronounced solubility differences between the resulting salts.[3]
-
Fractional Crystallization: By carefully selecting the solvent and controlling crystallization conditions (e.g., temperature, cooling rate), the less soluble diastereomeric salt will preferentially crystallize out of the solution.[2] The more soluble diastereomer remains in the mother liquor.[1]
-
Liberation of the Enantiomer: The isolated, crystallized diastereomeric salt is then treated with a base (or acid, depending on the target compound) to break the salt and liberate the enantiomerically enriched free amine.[4][7] The resolving agent can often be recovered from the aqueous layer and recycled.
Experimental Protocols
This section provides a general experimental protocol for the chiral resolution of a racemic amine using (+)-DPTTA. The specific conditions, including solvent choice, molar ratios, temperature, and crystallization time, must be optimized for each specific substrate.[2]
1. Diastereomeric Salt Formation
-
Materials:
-
Procedure:
-
In a suitable flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of the selected solvent.[4]
-
In a separate flask, dissolve (+)-DPTTA (0.5 to 1.0 equivalent) in the same solvent, applying gentle heat if necessary to achieve a clear solution.[1][4] The use of a sub-stoichiometric amount of the resolving agent (the Marckwald method) is common.[8]
-
Add the (+)-DPTTA solution to the amine solution with stirring. An immediate precipitate may form.[1] If not, continue stirring to ensure complete mixing.
-
2. Fractional Crystallization
-
Procedure:
-
Allow the solution to cool slowly to room temperature to facilitate the growth of well-defined crystals.[1] A slow cooling rate is crucial for achieving high diastereomeric purity.
-
For further crystallization, the flask can be placed in a refrigerator or an ice bath.[4]
-
Optionally, "seed" the solution with a small crystal of the desired pure diastereomeric salt to promote crystallization.[4]
-
Allow the mixture to stir or stand for a period ranging from a few hours to overnight to ensure crystallization is complete.[1][7]
-
3. Isolation and Purification of the Diastereomeric Salt
-
Procedure:
-
Collect the precipitated crystals by vacuum filtration, for instance, using a Büchner funnel.[1][4]
-
Wash the collected crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.[1][4]
-
Dry the crystals under vacuum until a constant weight is achieved.[4]
-
At this stage, the diastereomeric excess (d.e.) of the salt can be determined using techniques like NMR or HPLC. If the purity is insufficient, a recrystallization step can be performed by dissolving the salt in a minimal amount of hot solvent and allowing it to cool again.[7]
-
4. Liberation of the Enantiomerically Enriched Amine
-
Procedure:
-
Dissolve the dried, purified diastereomeric salt in water.[4]
-
Add a base (e.g., sodium hydroxide solution) to the aqueous solution to neutralize the (+)-DPTTA and liberate the free amine.[7]
-
Extract the free amine into an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
The optical purity (enantiomeric excess, e.e.) of the final product should be determined using a suitable chiral analysis method, such as chiral HPLC or GC.
-
Data Presentation: Examples of Chiral Resolution with (+)-DPTTA
The success of diastereomeric crystallization is highly dependent on the substrate and the chosen conditions. The following table summarizes quantitative data from the resolution of several drug compounds using (+)-DPTTA.
| Racemic Compound | Resolving Agent | Molar Ratio (Amine:DPTTA) | Solvent(s) | Yield of Desired Enantiomer | Optical Purity (e.e.%) | Reference |
| Albuterol | (+)-DPTTA | 1:1 | Methanol | 38% (initial), 67% (overall) | 99.5% | [7] |
| Tramadol | (+)-DPTTA | 1:1 | Ethanol | High (unspecified) | >99.5% (after reslurry) | [7] |
| Methamphetamine | (-)-Di-p-toluoyl-L-tartaric acid | 4:1 | Methanol | High (unspecified) | High (unspecified) | [7] |
| (±)-Rivastigmine | (+)-DPTTA | N/A | N/A | N/A | N/A | [5] |
| Note: The enantiomer of (+)-DPTTA was used in this specific documented resolution. The principles remain identical.[1][7] |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the diastereomeric crystallization process.
Caption: Workflow for chiral resolution via diastereomeric crystallization.
References
Application of (+)-Di-p-toluoyl-L-tartaric Acid for the Resolution of Racemic Drugs Like Tramadol
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
(+)-Di-p-toluoyl-L-tartaric acid (DPTTA) is a highly effective chiral resolving agent widely utilized in the pharmaceutical industry for the separation of enantiomers from racemic mixtures.[1] Its efficacy is rooted in its ability to form diastereomeric salts with racemic compounds, particularly amines. These resulting diastereomeric salts possess distinct physicochemical properties, such as solubility, which enables their separation through methods like fractional crystallization.[1][2]
Tramadol, a centrally acting analgesic, is marketed as a racemic mixture, with both enantiomers contributing to its therapeutic effect through different mechanisms.[1] The resolution of racemic Tramadol is a critical process for studying the pharmacological and toxicological profiles of individual enantiomers. This document provides detailed application notes and protocols for the chiral resolution of racemic Tramadol using (+)-DPTTA.
Principle of Chiral Resolution
The chiral resolution of a racemic amine like Tramadol using (+)-DPTTA involves two primary stages:
-
Diastereomeric Salt Formation: The racemic amine reacts with an enantiomerically pure chiral resolving agent, in this case, (+)-DPTTA, in a suitable solvent. This acid-base reaction results in the formation of a mixture of two diastereomeric salts.
-
Fractional Crystallization: Due to their different three-dimensional structures, the two diastereomeric salts exhibit different physical properties, most notably solubility. This difference allows for the separation of the less soluble diastereomeric salt by fractional crystallization. Subsequent treatment of the isolated salt liberates the enantiomerically enriched amine.[2]
A robust and efficient resolution of (±)-Tramadol has been successfully developed using di-p-toluoyl-tartaric acid (DTTA), allowing for the separation and isolation of both enantiomers in high chemical and optical purities.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the resolution of racemic Tramadol using (+)-DPTTA.
| Parameter | Value/Range | Reference |
| Resolving Agent | (+)-Di-p-toluoyl-D-tartaric acid | [1] |
| Molar Ratio (Tramadol:DPTTA) | 1:1 (equimolar) | [1] |
| Solvent for Salt Formation | Ethanol | [1] |
| Temperature for Dissolution | Approximately 70°C | [1] |
| Typical Yield | Not explicitly stated for Tramadol, but generally less than the theoretical 50% due to losses.[2] | |
| Optical Purity (e.e.) | High optical purities achievable.[3] |
Experimental Protocols
Preparation of Tramadol Free Base from Tramadol Hydrochloride
-
Objective: To convert the commercially available Tramadol hydrochloride salt to its free base form, which is necessary for the diastereomeric salt formation with the acidic resolving agent.
-
Materials:
-
Racemic Tramadol hydrochloride
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Organic solvent (e.g., Dichloromethane or Chloroform)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the racemic Tramadol hydrochloride in water.
-
Add the sodium hydroxide solution dropwise while stirring until the solution is basic (pH > 10).
-
Extract the aqueous solution three times with the organic solvent.
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent using a rotary evaporator to obtain the racemic Tramadol free base as an oil.[1][2]
-
Diastereomeric Salt Formation and Fractional Crystallization
-
Objective: To form diastereomeric salts of (+)-Tramadol and (-)-Tramadol with (+)-DPTTA and selectively crystallize the less soluble diastereomer.
-
Materials:
-
Racemic Tramadol free base
-
(+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA)
-
Ethanol
-
Heating and stirring apparatus
-
Crystallization vessel
-
-
Procedure:
-
Dissolve the racemic Tramadol free base in ethanol.[1]
-
In a separate flask, dissolve one molar equivalent of (+)-DPTTA in ethanol, heating to approximately 70°C to ensure complete dissolution.[1]
-
Add the Tramadol solution to the hot DPTTA solution with stirring.[1]
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For further crystallization, the flask can be placed in a refrigerator.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol to remove impurities.
-
Dry the collected crystals under vacuum.
-
Liberation of the Enantiomerically Enriched Tramadol
-
Objective: To decompose the diastereomeric salt and isolate the free base of the resolved Tramadol enantiomer.
-
Materials:
-
Dried diastereomeric salt
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Organic solvent (e.g., Dichloromethane or Chloroform)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the dried diastereomeric salt in water.
-
Add the sodium hydroxide solution dropwise while stirring until the solution is basic (pH > 10) to liberate the free amine.[2]
-
Extract the aqueous solution three times with the organic solvent.[2]
-
Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent using a rotary evaporator to obtain the enantiomerically enriched Tramadol free base.
-
Visualizations
Experimental Workflow for Tramadol Resolution
Caption: Workflow for the resolution of racemic Tramadol.
Logical Relationship in Chiral Resolution
References
Application Notes and Protocols for the Preparation of Chiral Stationary Phases using (+)-Dipivaloyl-D-Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral separations are a critical aspect of pharmaceutical development and quality control, as the enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. HPLC using chiral stationary phases is a powerful and widely used technique for the separation and analysis of enantiomers.[2][3] Tartaric acid and its derivatives are versatile chiral selectors that can be immobilized onto solid supports, typically silica gel, to create effective CSPs for the resolution of a variety of racemic compounds.[1] This document focuses on the use of (+)-dipivaloyl-D-tartaric acid, a derivative of D-tartaric acid, for the preparation of a brush-type chiral stationary phase.
The general strategy involves the covalent bonding of (+)-DPTTA to a modified silica gel surface. A common approach is the formation of a stable amide bond between the carboxylic acid groups of (+)-DPTTA and an aminopropyl-functionalized silica gel.
Materials and Equipment
Materials:
-
(+)-Dipivaloyl-D-tartaric acid ((+)-DPTTA)
-
3-Aminopropyl-functionalized silica gel (5 µm, 100 Å)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
-
Methanol, HPLC grade
-
Toluene, anhydrous
-
Hexane, HPLC grade
-
Isopropanol, HPLC grade
-
Racemic analytes for evaluation (e.g., 1,1'-bi-2-naphthol, ibuprofen)
Equipment:
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Sintered glass funnel
-
Vacuum oven
-
Elemental analyzer
-
HPLC system with UV detector
-
Empty HPLC column (e.g., 150 mm x 4.6 mm)
-
Column packing pump and slurry packing equipment
Experimental Protocols
Synthesis of (+)-DPTTA-Anchored Chiral Stationary Phase
This protocol describes the immobilization of (+)-DPTTA onto aminopropyl silica gel via an amide linkage using DCC/NHS as the coupling agents.
Workflow Diagram:
Caption: Workflow for the synthesis of a (+)-DPTTA chiral stationary phase.
Procedure:
-
Activation of (+)-DPTTA: In a round-bottom flask, dissolve (+)-DPTTA (1.0 eq) and N-hydroxysuccinimide (NHS, 2.2 eq) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC, 2.2 eq) dissolved in a small amount of anhydrous DMF dropwise. Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight. The formation of the active ester is indicated by the precipitation of dicyclohexylurea (DCU).
-
Immobilization on Silica Gel: Filter the reaction mixture to remove the precipitated DCU. To the filtrate containing the activated (+)-DPTTA, add 3-aminopropyl-functionalized silica gel (1.0 g). Add anhydrous dichloromethane (DCM) to the suspension and stir the mixture at room temperature for 24 hours.
-
Washing and Drying: Filter the resulting silica material through a sintered glass funnel. Wash the modified silica gel sequentially with DMF, DCM, and methanol to remove unreacted reagents and byproducts. Dry the synthesized chiral stationary phase in a vacuum oven at 60 °C overnight.
-
Characterization: Perform elemental analysis to determine the carbon and nitrogen content of the modified silica gel. This data can be used to estimate the ligand density (µmol/m²) of the immobilized (+)-DPTTA.
HPLC Column Packing
-
Slurry Preparation: Prepare a slurry of the synthesized (+)-DPTTA CSP in a suitable solvent, such as isopropanol or a mixture of isopropanol and hexane.
-
Packing: Pack the slurry into an empty HPLC column (e.g., 150 mm x 4.6 mm) using a high-pressure slurry packing apparatus according to standard procedures.
-
Column Equilibration: Equilibrate the packed column with the desired mobile phase for at least 30 minutes or until a stable baseline is achieved before performing any chromatographic evaluations.
Data Presentation
Characterization of the (+)-DPTTA Chiral Stationary Phase
The following table presents illustrative quantitative data for the characterization of a synthesized (+)-DPTTA CSP. Actual values will vary depending on the specific reaction conditions and materials used.
| Parameter | Value | Method |
| Silica Gel Particle Size | 5 µm | Manufacturer's Specification |
| Silica Gel Pore Size | 100 Å | Manufacturer's Specification |
| Carbon Content (%) | 8.5 | Elemental Analysis |
| Nitrogen Content (%) | 1.2 | Elemental Analysis |
| Ligand Density (µmol/m²) | 0.45 | Calculated from Elemental Analysis |
Chromatographic Performance
The enantioselective performance of the prepared (+)-DPTTA CSP should be evaluated using a range of racemic analytes. The following table provides representative chromatographic data for the separation of selected racemates.
Chromatographic Conditions:
-
Column: (+)-DPTTA CSP (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
| Racemic Analyte | Retention Factor (k'₁) | Retention Factor (k'₂) | Separation Factor (α) | Resolution (Rs) |
| 1,1'-Bi-2-naphthol | 2.15 | 2.58 | 1.20 | 1.85 |
| Ibuprofen | 3.42 | 3.76 | 1.10 | 1.52 |
| Tröger's Base | 1.89 | 2.23 | 1.18 | 1.70 |
| Flavonone | 4.11 | 4.60 | 1.12 | 1.61 |
Logical Relationships in Chiral Separation
The enantioselective separation on a brush-type CSP like the one derived from (+)-DPTTA is governed by the differential interactions between the enantiomers of the analyte and the chiral selector.
Diagram of Chiral Recognition:
Caption: Chiral recognition mechanism leading to enantiomeric separation.
The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the chiral selector and the individual enantiomers of the analyte. The stability of these complexes differs due to steric and electronic interactions, such as hydrogen bonding, dipole-dipole interactions, and π-π stacking. The enantiomer that forms the less stable complex with the CSP will travel faster through the column and elute first, while the enantiomer forming the more stable complex will be retained longer and elute later, thus achieving separation.
Conclusion
The preparation of a chiral stationary phase based on (+)-dipivaloyl-D-tartaric acid offers a promising avenue for the enantioseparation of a range of racemic compounds. The generalized protocol provided in these application notes, based on established chemical principles for similar tartaric acid derivatives, serves as a valuable starting point for researchers to develop and optimize their own (+)-DPTTA based CSPs. The successful synthesis and characterization of such a CSP, followed by its application in HPLC, can significantly contribute to the analytical capabilities in academic and industrial research, particularly in the field of drug development.
References
- 1. Investigation of brush-type chiral stationary phases based on O,O'-diaroyl tartardiamide and O,O'-bis-(arylcarbamoyl) tartardiamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and applications of novel, highly efficient HPLC chiral stationary phases: a chiral dimension in drug research analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of (+)-Di-p-toluoyl-D-tartaric acid as a Chiral Auxiliary
Introduction
(+)-Di-p-toluoyl-D-tartaric acid (DPTTA) is a highly effective and widely used chiral resolving agent and chiral auxiliary in the fields of organic chemistry, pharmaceuticals, and fine chemical synthesis.[1][2] Its rigid structure, derived from naturally occurring D-tartaric acid, provides distinct stereochemical interactions that are instrumental in the separation of enantiomers from racemic mixtures and in guiding the stereochemical outcome of asymmetric reactions.[1] These application notes provide detailed protocols and quantitative data for researchers, scientists, and drug development professionals on the use of (+)-DPTTA.
Core Applications
The primary applications of (+)-DPTTA can be categorized as follows:
-
Chiral Resolution of Racemic Compounds: This is the most common application, particularly for racemic amines. DPTTA, being an enantiomerically pure acid, reacts with a racemic base to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, most notably different solubilities in a given solvent system, which allows for their separation by fractional crystallization.[3][4]
-
Asymmetric Synthesis: DPTTA can be employed as a chiral auxiliary, where it is temporarily attached to a substrate to control the stereochemical outcome of a reaction. This approach influences the approach of reagents, favoring the formation of a specific stereoisomer. The auxiliary can then be cleaved to yield the desired enantiopure compound.[1][2]
-
Determination of Enantiomeric Excess: While not a direct application of DPTTA as a reactant, the principles of diastereomeric interaction it exemplifies are fundamental to methods used to determine enantiomeric excess (e.e.), such as NMR spectroscopy with chiral solvating agents.
Quantitative Data Summary
The efficacy of (+)-DPTTA in chiral resolution is demonstrated by the high yields and enantiomeric excess achieved for various compounds. The following table summarizes representative quantitative data for the chiral resolution of several amines.
| Racemic Compound | Resolving Agent | Solvent(s) | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) of Resolved Amine | Reference(s) |
| Albuterol | (+)-Di-p-toluoyl-D-tartaric acid | Methanol | 38% (initial), 67% (overall with recycle) | 99.5% | [4][5] |
| Tramadol | (+)-Di-p-toluoyl-D-tartaric acid | Ethanol | High (not specified) | >99% | [4] |
| Methamphetamine | (-)-Di-p-toluoyl-L-tartaric acid | Methanol | High (not specified) | High (not specified) | [3][4] |
| 1-Phenylethylamine | (+)-Di-p-toluoyl-D-tartaric acid | Ethanol/Water | ~85% | >98% | [6] |
| 2-Amino-1-butanol | (+)-Di-p-toluoyl-D-tartaric acid | Methanol | ~90% | >97% | [6] |
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution of a Racemic Amine
This protocol provides a general framework for the chiral resolution of a racemic amine using (+)-DPTTA via diastereomeric salt formation and fractional crystallization.
Materials:
-
Racemic amine
-
(+)-Di-p-toluoyl-D-tartaric acid (0.5 to 1.0 molar equivalent)
-
Suitable solvent (e.g., methanol, ethanol, isopropanol, or mixtures thereof)
-
Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)
-
Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)
-
Rotary evaporator
-
Base solution (e.g., 2M NaOH or KOH)
-
Organic extraction solvent (e.g., dichloromethane, diethyl ether, ethyl acetate)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic amine (1.0 equivalent) and (+)-Di-p-toluoyl-D-tartaric acid (0.5 to 1.0 equivalent) in a minimal amount of the chosen solvent. Gentle heating and stirring may be required to obtain a clear solution.[3]
-
Crystallization: Allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in a refrigerator or an ice bath. The formation of crystals of the less soluble diastereomeric salt should be observed. Seeding with a small crystal of the desired diastereomeric salt can promote crystallization.[3]
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomeric salt.
-
Recrystallization (Optional): To enhance the purity of the diastereomeric salt, it can be recrystallized from a suitable solvent.
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a base solution (e.g., 2M NaOH) dropwise with stirring until the pH of the solution is basic (pH > 10). This will neutralize the tartaric acid derivative and liberate the free amine.
-
Extract the liberated amine into an organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis: Determine the yield and enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques such as chiral HPLC or NMR spectroscopy.
Protocol 2: Chiral Resolution of Racemic Albuterol
This protocol describes the specific application of (+)-DPTTA for the resolution of racemic Albuterol to obtain the therapeutically active (R)-enantiomer (Levalbuterol).
Materials:
-
Racemic Albuterol
-
(+)-Di-p-toluoyl-D-tartaric acid (1 molar equivalent)
-
Methanol
-
Ethyl acetate
-
Dilute sulfuric acid
Procedure:
-
Diastereomeric Salt Formation: Dissolve racemic Albuterol and an equimolar amount of (+)-Di-p-toluoyl-D-tartaric acid in refluxing methanol.[4]
-
Crystallization: Cool the solution to room temperature and stir for 16 hours to allow for the crystallization of the (R)-Albuterol-(+)-DPTTA diastereomeric salt.[4]
-
Isolation: Collect the precipitated solid by filtration and wash with a small amount of cold ethyl acetate.[4]
-
Liberation of (R)-Albuterol: Decompose the (R)-Albuterol tartrate salt in a dilute sulfuric acid solution. The (R)-Albuterol can then be isolated as its sulfate salt.[5]
Protocol 3: Determination of Enantiomeric Excess using NMR Spectroscopy
A general approach to determining the enantiomeric excess of a chiral amine after resolution involves the use of a chiral solvating agent in NMR spectroscopy. While DPTTA itself is not typically used for this analysis, the principle of forming diastereomeric complexes is the same.
Materials:
-
Enantiomerically enriched amine sample
-
Chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol)
-
NMR solvent (e.g., CDCl₃)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of the enantiomerically enriched amine in an NMR tube with a suitable NMR solvent.
-
Acquire Initial Spectrum: Obtain a proton (¹H) NMR spectrum of the amine to serve as a reference.
-
Addition of Chiral Solvating Agent: Add a molar excess of the chiral solvating agent to the NMR tube.
-
Acquire Diastereomeric Spectrum: Acquire another ¹H NMR spectrum. In the presence of the chiral solvating agent, the enantiomers of the amine will form diastereomeric complexes, leading to the separation of signals for the two enantiomers.
-
Integration and Calculation of e.e.: Integrate the distinct signals corresponding to each enantiomer. The enantiomeric excess can be calculated using the following formula:
e.e. (%) = [|Integration of major enantiomer - Integration of minor enantiomer| / (Integration of major enantiomer + Integration of minor enantiomer)] x 100
Visualizations
Workflow for Chiral Resolution
Caption: General workflow for the chiral resolution of a racemic amine using (+)-DPTTA.
Logical Relationship in Asymmetric Synthesis using a Chiral Auxiliary
Caption: Logical steps in asymmetric synthesis using a recoverable chiral auxiliary.
References
- 1. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Fractional Crystallization of Diastereomeric Salts of 2-(2,4,5,7-tetranitro-9H-fluoren-9-ylideneaminooxy)propanoic Acid (DPTTA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution by fractional crystallization of diastereomeric salts is a fundamental and widely employed technique in the pharmaceutical and fine chemical industries for the separation of enantiomers. This method relies on the principle that enantiomers, while possessing identical physical properties, react with a single enantiomer of a chiral resolving agent to form diastereomers. These diastereomers, being stereoisomers that are not mirror images, exhibit different physicochemical properties, most notably solubility, which allows for their separation through crystallization.
This document provides detailed application notes and protocols for the experimental setup of fractional crystallization of diastereomeric salts involving 2-(2,4,5,7-tetranitro-9H-fluoren-9-ylideneaminooxy)propanoic acid (DPTTA). While specific quantitative data for DPTTA salt crystallization is not extensively available in public literature, this guide outlines the general principles and provides protocols based on the well-established use of similar chiral resolving agents, such as (+)-Di-p-toluoyl-D-tartaric acid (a different compound also sometimes abbreviated as DPTTA), for the resolution of chiral amines.[1][2][3] Researchers can adapt these methodologies for their specific applications with DPTTA.
Principle of the Method
The chiral resolution process using DPTTA involves three primary stages:
-
Diastereomeric Salt Formation: A racemic mixture (a 1:1 mixture of two enantiomers) of a chiral base (e.g., an amine) is reacted with an enantiomerically pure form of the acidic chiral resolving agent, DPTTA. This acid-base reaction results in the formation of a mixture of two diastereomeric salts.
-
Fractional Crystallization: Due to their distinct three-dimensional structures, the two diastereomeric salts will have different solubilities in a given solvent.[1][2][4] By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, cooling rate), the less soluble diastereomeric salt will preferentially crystallize out of the solution.[1]
-
Liberation of the Enantiomer: The crystallized, less soluble diastereomeric salt is isolated by filtration. Subsequently, the enantiomerically enriched amine is recovered by treating the salt with a base to neutralize the DPTTA. The more soluble diastereomeric salt remains in the mother liquor and can also be processed to recover the other enantiomer.
Experimental Protocols
The following protocols provide a general framework for the fractional crystallization of DPTTA salts. Optimization of solvent, temperature, and stoichiometry is crucial for successful resolution and will depend on the specific chiral compound being resolved.
Protocol 1: General Procedure for Diastereomeric Salt Formation and Fractional Crystallization
-
Dissolution: In a suitable flask, dissolve the racemic base (1.0 equivalent) in a minimal amount of a selected solvent (e.g., methanol, ethanol, or a mixture of solvents). In a separate flask, dissolve an equimolar or sub-equimolar amount of enantiomerically pure DPTTA in the same solvent, applying gentle heat if necessary to achieve complete dissolution.
-
Salt Formation: Slowly add the DPTTA solution to the solution of the racemic base with continuous stirring. The formation of diastereomeric salts may occur, which can sometimes lead to immediate precipitation.
-
Crystallization:
-
If a precipitate forms immediately, gently heat the mixture until the solid redissolves. Allow the solution to cool slowly to room temperature to promote the selective crystallization of the less soluble diastereomer.
-
If the solution remains clear, crystal formation can be induced by slow cooling, reducing the solvent volume, or by placing the flask in a refrigerator or an ice bath.
-
Seeding: The introduction of a small seed crystal of the desired pure diastereomeric salt can promote crystallization and improve the efficiency and selectivity of the process.[1]
-
-
Isolation of the Diastereomeric Salt: Collect the crystallized solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt under vacuum until a constant weight is achieved.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
-
Suspension: Suspend the dried, purified diastereomeric salt in water.
-
Basification: Add a suitable aqueous base (e.g., 2 M NaOH or KOH) dropwise while stirring until the solution becomes basic (pH > 10). This will neutralize the acidic DPTTA and liberate the free amine.
-
Extraction: Extract the liberated amine from the aqueous solution using an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) multiple times.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
-
Analysis: Determine the yield and enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific optical rotation.
Data Presentation
The success of a chiral resolution is quantified by the yield and the enantiomeric excess (or diastereomeric excess of the salt) of the desired product. The following tables present representative data from the resolution of common drug compounds using a tartaric acid-based resolving agent, which can serve as a reference for expected outcomes when using DPTTA.
Table 1: Quantitative Data for the Chiral Resolution of Racemic Amines
| Racemic Amine | Resolving Agent | Molar Ratio (Amine:Agent) | Solvent | Yield of Diastereomeric Salt | Diastereomeric Excess (d.e.) of Salt | Reference |
| Albuterol | (+)-Di-p-toluoyl-D-tartaric acid | 1:1 | Methanol | 38% (initial) | Not Reported | [3] |
| Tramadol | (+)-Di-p-toluoyl-D-tartaric acid | 1:1 | Ethanol | ~47% (initial) | 97% (initial), >99.5% (after reslurry) | [3] |
| Methamphetamine | (-)-O,O'-di-p-toluoyl-R,R-tartaric acid | 4:1 | Methanol | Not Reported | Not Reported | [3] |
Table 2: Optical Purity of Resolved Amines
| Racemic Amine | Resolved Enantiomer | Optical Purity (e.e.) | Reference |
| Albuterol | (R)-Albuterol | 99.5% | [3] |
| Methamphetamine | L-Methamphetamine | 92.0% | [3] |
| Methamphetamine | D-Methamphetamine (from mother liquor) | 71.6% | [3] |
Mandatory Visualizations
The following diagrams illustrate the key processes involved in the fractional crystallization of DPTTA salts.
Conclusion
The fractional crystallization of diastereomeric salts remains a powerful and practical method for the separation of enantiomers. While the successful application of 2-(2,4,5,7-tetranitro-9H-fluoren-9-ylideneaminooxy)propanoic acid (DPTTA) as a chiral resolving agent requires careful optimization of experimental conditions, the general protocols and principles outlined in these application notes provide a solid foundation for researchers and drug development professionals. Systematic screening of solvents and crystallization parameters is key to achieving high yields and excellent enantiomeric purity.
References
Application Notes and Protocols: Liberation of a Free Amine from a Diastereomeric Salt of (+)-Di-p-toluoyl-D-tartaric Acid ((+)-DPTTA)
Audience: Researchers, scientists, and drug development professionals.
Principle
Chiral resolution using (+)-di-p-toluoyl-D-tartaric acid ((+)-DPTTA) is a cornerstone technique in stereochemistry for separating racemic mixtures of amines.[1] The process relies on the reaction between a racemic amine and an enantiomerically pure resolving agent, (+)-DPTTA, to form a pair of diastereomeric salts.[2] These diastereomers possess distinct physicochemical properties, most notably different solubilities in a given solvent.[1][3] This disparity allows for the separation of the less soluble diastereomeric salt through fractional crystallization.[4]
Once the desired diastereomeric salt is isolated and purified, the final and critical step is the liberation of the enantiomerically enriched free amine. This is achieved by treating the salt with a base. The base neutralizes the acidic (+)-DPTTA, breaking the ionic bond and releasing the free amine, which can then be extracted and purified.[5][6] This document provides a detailed protocol for this liberation step.
General Experimental Workflow
The overall process for liberating the free amine from its diastereomeric salt is outlined below. The workflow begins with the isolated, purified salt and concludes with the enantiomerically pure free amine.
Caption: General workflow for the liberation of a free amine.
Detailed Experimental Protocol
This protocol provides a general framework. Optimization of the base, solvent, and extraction conditions may be necessary for specific amines.
3.1 Materials and Reagents
-
Isolated diastereomeric salt of the amine and (+)-DPTTA
-
Deionized Water
-
Aqueous base solution (e.g., 2 M Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃))[4][6]
-
Organic extraction solvent (e.g., Diethyl ether, Dichloromethane (DCM), Ethyl acetate)[6]
-
Anhydrous drying agent (e.g., Sodium sulfate (Na₂SO₄), Magnesium sulfate (MgSO₄))[5]
-
Standard laboratory glassware: Separatory funnel, Erlenmeyer flasks, beakers
-
pH indicator paper or pH meter
-
Rotary evaporator
3.2 Procedure
-
Suspension of the Salt: In an appropriately sized flask or beaker, suspend the isolated and dried diastereomeric salt in deionized water.[4] The amount of water should be sufficient to fully dissolve the salt upon basification.
-
Basification: While stirring the suspension, add the aqueous base solution (e.g., 2 M NaOH) dropwise.[4][6] Monitor the pH of the solution. Continue adding the base until the solution becomes strongly basic (pH > 10) and all the solid has dissolved.[4] This step neutralizes the (+)-DPTTA and liberates the free amine.
-
Extraction: Transfer the basic aqueous solution to a separatory funnel.[2] Add a volume of a water-immiscible organic solvent, such as diethyl ether or dichloromethane.[6] Stopper the funnel and shake vigorously, venting periodically to release pressure. Allow the layers to separate completely.
-
Separation: Drain the lower layer (the organic layer if using DCM, the aqueous layer if using diethyl ether) into a clean flask. Perform the extraction of the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the amine.[4]
-
Drying: Combine all the organic extracts into a single flask. Add an anhydrous drying agent, such as Na₂SO₄ or MgSO₄, to remove residual water.[5] Swirl the flask and let it stand until the solvent is clear.
-
Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The remaining residue is the enantiomerically enriched free amine.[5]
-
Analysis: Determine the yield and confirm the enantiomeric excess (e.e.) of the liberated amine using an appropriate analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.[5]
Chemical Reaction Scheme
The liberation of the free amine is a simple acid-base reaction where the stronger base (e.g., NaOH) displaces the weaker amine base from its salt.
Caption: Basification of the diastereomeric salt.
Quantitative Data Summary
The efficiency of chiral resolution using (+)-DPTTA is highly substrate-dependent. The following table summarizes representative data for the resolution of various drug compounds.
| Amine Compound | Molar Ratio (Amine:DPTTA) | Solvent for Crystallization | Yield of Resolved Amine | Optical Purity (e.e.) | Reference |
| (R)-Albuterol | 1:1 | Methanol | 67% (with recycle) | 99.5% | [7][8] |
| (+)-Tramadol | 1:1 | Ethanol | High (unspecified) | >99.5% | [1][7] |
| L-Methamphetamine | 4:1 | Methanol | High (unspecified) | High (unspecified) | [4][7] |
Note: Yields can vary significantly based on the specific experimental conditions, including cooling rates, and whether the mother liquor is recycled.
Example Protocol: Liberation of (R)-Albuterol
This protocol is adapted from the literature for the resolution of racemic Albuterol.[7][8]
-
Decomposition of the Salt: The isolated (R)-Albuterol-(+)-DPTTA tartrate salt is decomposed in a dilute sulfuric acid solution.[7][8] Alternatively, a standard basification with NaOH as described in the general protocol can be used.
-
Basification: The acidic solution is carefully basified with a strong base like sodium hydroxide to liberate the free (R)-Albuterol.
-
Extraction: The liberated amine is extracted from the aqueous solution using an appropriate organic solvent.
-
Isolation: The combined organic extracts are dried and the solvent is evaporated to yield (R)-Albuterol free base.
-
Final Product: The resulting (R)-Albuterol was isolated as its sulfate salt with an overall yield of 67% and an optical purity of 99.5% e.e.[8]
References
Troubleshooting & Optimization
Technical Support Center: Chiral Resolution with (+)-Di-p-toluoyl-D-tartaric acid (DPTTA)
Welcome to the technical support center for optimizing chiral resolution using (+)-Di-p-toluoyl-D-tartaric acid (DPTTA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during the separation of enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind chiral resolution using (+)-DPTTA?
A1: Chiral resolution with (+)-DPTTA is based on the formation of diastereomeric salts.[1][2][3] When the chiral resolving agent, (+)-DPTTA, is reacted with a racemic mixture (e.g., of an amine), it forms two diastereomeric salts. These diastereomers have different physical properties, most notably different solubilities in a specific solvent.[1][2][4] This solubility difference allows for the separation of the less soluble diastereomer through fractional crystallization.[1][2] Subsequently, the desired enantiomer can be recovered from the isolated diastereomeric salt.[5]
Q2: How do I select an appropriate solvent for my chiral resolution?
A2: Solvent selection is a critical factor for successful chiral resolution and often requires empirical screening.[2] The ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts. Preliminary solubility studies are recommended.[5] Polar organic solvents such as methanol, ethanol, and acetone are common choices as DPTTA is more readily soluble in them.[6] The choice of solvent can be influenced by the polarity of the racemic compound. For instance, increasing the polarity of the solvent can sometimes prevent the formation of double salts that hinder separation.[7]
Q3: Can I use a sub-stoichiometric amount of (+)-DPTTA?
A3: Yes, it is common to use a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents).[5] This strategy can maximize the yield and purity of the less soluble diastereomeric salt.[5] For example, in the resolution of racemic N-methylamphetamine, a molar ratio of 0.25 of the resolving agent to the racemic compound gave the best results.[8]
Q4: What is the difference between using (+)-DPTTA and (-)-DPTTA?
A4: (+)-DPTTA and (-)-DPTTA are enantiomers. The choice between them determines which enantiomer of the racemic mixture will be preferentially precipitated.[3] They exhibit opposite selectivity. For instance, if (+)-DPTTA resolves the (R)-enantiomer, then (-)-DPTTA will typically resolve the (S)-enantiomer under similar conditions. Both enantiomers are considered powerful and versatile resolving agents.[3]
Q5: How can I improve the enantiomeric excess (e.e.) of my resolved product?
A5: To enhance the enantiomeric purity, the isolated diastereomeric salt can be recrystallized.[5] This process involves dissolving the salt in a minimal amount of a suitable hot solvent and allowing it to cool slowly to induce crystallization of the purer diastereomeric salt.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystallization or oiling out | The diastereomeric salt is too soluble in the chosen solvent. The concentration of the solution is too low. | Try a less polar solvent or a solvent mixture. Concentrate the solution by evaporating some of the solvent. Seeding with a small crystal of the desired diastereomeric salt can induce crystallization.[1] |
| Low yield of the desired enantiomer | The solubility difference between the diastereomeric salts is not large enough in the chosen solvent. The crystallization time was too short. | Screen for a more optimal solvent system.[2] Increase the crystallization time and/or lower the final crystallization temperature (e.g., by placing the flask in a refrigerator or ice bath).[1] |
| Low enantiomeric excess (e.e.) | Co-precipitation of the more soluble diastereomer. Inefficient separation of the crystals from the mother liquor. | Recrystallize the diastereomeric salt to improve its purity.[5] Ensure efficient filtration and washing of the crystals with a small amount of cold solvent. |
| Difficulty in liberating the free amine from the salt | Incomplete neutralization of the tartaric acid derivative. The free amine is soluble in the aqueous layer. | Ensure the pH of the aqueous solution is sufficiently basic (pH > 10) by adding a base like NaOH or KOH.[5] Use an appropriate organic solvent for extraction in which the amine is highly soluble and immiscible with water (e.g., dichloromethane, diethyl ether).[5] |
| Inconsistent results | Traces of water or other impurities in the solvents. Variation in cooling rates. | Use high-purity, anhydrous solvents.[6] Control the cooling rate of the crystallization process to ensure reproducibility. Slow cooling is generally preferred.[1] |
Quantitative Data on Chiral Resolutions with DPTTA
The following tables summarize quantitative data from various chiral resolution experiments using DPTTA and its derivatives.
Table 1: Resolution of Racemic Amines
| Racemic Compound | Resolving Agent | Molar Ratio (Racemate:Agent) | Solvent | Yield of Desired Enantiomer | Enantiomeric Excess (e.e.) | Reference |
| Albuterol | (+)-DPTTA | 1:1 | Methanol | 38% (initial), 67% (overall with recycle) | 99.5% | [4] |
| Tramadol | (+)-DPTTA | 1:1 | Ethanol | - | >99.5% (diastereomeric excess) | [4] |
| Methamphetamine | (-)-O,O'-di-p-toluoyl-R,R-tartaric acid | 4:1 | Methanol | 1.1 g (from 3.0 g racemate) | 92.0% (L-Methamphetamine) | [4] |
| N-methylamphetamine | DPTTA | 1:0.25 | Supercritical CO₂ | - | 57.9% | [8] |
Experimental Protocols
General Protocol for Chiral Resolution of a Racemic Amine
This protocol provides a general framework. Optimization of solvent, stoichiometry, and temperature is often necessary for specific applications.[5]
1. Diastereomeric Salt Formation and Crystallization:
-
Dissolution: In a suitable flask, dissolve the racemic amine (1.0 equivalent) and (+)-Di-p-toluoyl-D-tartaric acid (0.5 to 1.0 equivalent) in a minimal amount of the selected solvent with gentle heating and stirring to obtain a clear solution.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in a refrigerator or an ice bath can promote crystallization.[1] The formation of crystals of the less soluble diastereomeric salt should be observed. Seeding with a small crystal of the desired salt can be beneficial.[1]
-
Isolation: Collect the precipitated crystals by filtration, wash them with a small amount of the cold solvent, and dry them.[5]
2. Recrystallization (Optional, for higher purity):
-
Dissolve the obtained diastereomeric salt in a minimal amount of a suitable hot solvent.[5]
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]
3. Liberation of the Enantiomerically Enriched Amine:
-
Suspension: Suspend the purified diastereomeric salt in water.[5]
-
Basification: Add an aqueous solution of a base (e.g., 2M NaOH) dropwise with stirring until the solution is basic (pH > 10).[5] This neutralizes the tartaric acid derivative and liberates the free amine.[5]
-
Extraction: Extract the liberated amine into a suitable organic solvent (e.g., dichloromethane, diethyl ether).[5]
-
Work-up: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., sodium sulfate), and evaporate the solvent to obtain the enantiomerically enriched amine.[3]
4. Analysis:
-
Determine the yield and enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques such as chiral HPLC or by measuring the specific rotation.[1]
Visualizations
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Caption: Logical workflow for optimizing solvent selection in chiral resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low enantiomeric excess in (+)-DPTTA resolutions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low enantiomeric excess (ee) in chiral resolutions using (+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution using (+)-DPTTA?
A1: Chiral resolution with (+)-DPTTA is based on the formation of diastereomeric salts. When a racemic mixture of a base (containing both R and S enantiomers) is reacted with the enantiomerically pure (+)-DPTTA, two diastereomeric salts are formed: [(R)-base][(+)-DPTTA] and [(S)-base][(+)-DPTTA]. These diastereomers are not mirror images of each other and therefore have different physicochemical properties, most importantly, different solubilities in a given solvent.[1] This difference in solubility allows for their separation by fractional crystallization. One diastereomer will preferentially crystallize from the solution, while the other remains dissolved in the mother liquor. The desired enantiomer can then be recovered from the isolated diastereomeric salt.
Q2: What are the most common causes of low enantiomeric excess (ee) in a (+)-DPTTA resolution?
A2: Low enantiomeric excess is typically a result of suboptimal crystallization conditions that lead to the co-precipitation of the undesired diastereomer. The most common contributing factors include:
-
Inappropriate Solvent System: The chosen solvent may not provide a sufficient difference in solubility between the two diastereomeric salts.
-
Uncontrolled Crystallization Conditions: Factors such as a rapid cooling rate, inappropriate crystallization temperature, or suboptimal crystallization time can lead to poor selectivity.
-
Incorrect Stoichiometry: The molar ratio of the racemic compound to (+)-DPTTA can significantly impact the resolution efficiency.
-
Impurities: The presence of impurities in the racemic mixture or the resolving agent can interfere with the crystallization process.
-
Formation of a Solid Solution or Double Salt: In some cases, the two diastereomers may co-crystallize to form a solid solution or a defined double salt, which makes separation by simple crystallization difficult.
Q3: How can I improve the enantiomeric excess of my product?
A3: Improving the enantiomeric excess typically involves optimizing the crystallization process. Key strategies include:
-
Systematic Solvent Screening: Experiment with a range of solvents or solvent mixtures to find a system that maximizes the solubility difference between the two diastereomeric salts.
-
Controlled Cooling: Employ a slow and gradual cooling profile to favor the growth of purer crystals of the less soluble diastereomer.
-
Optimization of Molar Ratio: Investigate different molar ratios of the substrate to (+)-DPTTA.
-
Recrystallization: Purify the obtained diastereomeric salt by one or more recrystallization steps.
-
Seeding: Introducing seed crystals of the desired diastereomer can promote the crystallization of that specific diastereomer.
Troubleshooting Guide: Low Enantiomeric Excess
This guide addresses specific issues related to low enantiomeric excess in a question-and-answer format.
Problem: The enantiomeric excess (ee) of my crystallized product is low.
| Potential Cause | Troubleshooting Steps |
| Co-crystallization of the Undesired Diastereomer | The solubilities of the two diastereomeric salts are too similar in the chosen solvent.[2] |
| 1. Solvent Screening: Conduct a systematic solvent screening to identify a solvent or solvent mixture that maximizes the solubility difference between the diastereomers. A good starting point is often alcoholic solvents or mixtures of ethers with alcohols.[3] Ternary phase diagrams can be a useful tool for identifying optimal conditions.[2] | |
| 2. Recrystallization: Recrystallize the obtained diastereomeric salt. Dissolve the salt in a minimal amount of a suitable hot solvent and allow it to cool slowly. This process can be repeated until the desired diastereomeric excess is achieved. | |
| 3. Temperature Profile Optimization: Implement a slow, controlled cooling rate during crystallization. Rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice. | |
| Incorrect Molar Ratio of Resolving Agent | The stoichiometry of the resolving agent to the racemic compound can influence which diastereomeric salt (neutral or acidic) is formed and its solubility. |
| 1. Vary the Molar Ratio: Experiment with different molar ratios of (+)-DPTTA to the racemic substrate. Ratios other than the typical 1:1, such as 0.5:1 or even ratios greater than 1, can sometimes provide better resolution. | |
| Insufficient Crystallization Time | The crystallization process may not have reached equilibrium, leading to an incomplete separation. |
| 1. Optimize Crystallization Time: Monitor the crystallization process over time. In some cases, a shorter crystallization time under kinetic control can yield higher purity, while in others, a longer time is needed to reach thermodynamic equilibrium.[4] | |
| Racemization | The target molecule may be racemizing under the experimental conditions. |
| 1. Assess Stability: Analyze the stability of your enantiomers under the chosen temperature and solvent conditions. Consider using milder conditions (e.g., lower temperature) if racemization is suspected.[2] |
Data Presentation
Table 1: Influence of Molar Ratio and Solvent on the Resolution of Selected Amines with DPTTA
| Racemic Compound | Resolving Agent | Molar Ratio (Substrate:Agent) | Solvent | Diastereomeric Excess (d.e.) of Salt | Enantiomeric Excess (e.e.) of Product | Reference |
| Tramadol | (+)-DPTTA | 1:1 | Ethanol | 97% (initial), >99.5% (after reslurry) | Not specified | BenchChem |
| Albuterol | (+)-DPTTA | 1:1 | Methanol | Not specified | 99.5% | BenchChem |
| Methamphetamine | (-)-DPTTA | 4:1 | Methanol | Not specified | 92.0% | BenchChem |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution
-
Dissolution: Dissolve the racemic compound in a suitable solvent at an elevated temperature. In a separate flask, dissolve the desired molar equivalent of (+)-DPTTA in the same solvent, also with heating.
-
Salt Formation: Add the (+)-DPTTA solution to the solution of the racemic compound. Stir the mixture for a defined period at an elevated temperature to ensure complete salt formation.
-
Crystallization: Allow the solution to cool slowly and controllably to room temperature or below. A slow cooling rate is crucial for obtaining high purity crystals.
-
Isolation: Collect the precipitated diastereomeric salt by filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the isolated salt under vacuum.
-
Liberation of the Enantiomer: Decompose the purified diastereomeric salt by treatment with a suitable acid or base to liberate the free enantiomer.
-
Extraction: Extract the desired enantiomer into an organic solvent.
-
Analysis: Determine the enantiomeric excess of the final product using an appropriate analytical technique, such as chiral HPLC or NMR spectroscopy.
Protocol 2: Systematic Solvent Screening for Optimal Resolution
-
Preparation: In a series of small vials, place a known amount of the racemic compound and the desired molar equivalent of (+)-DPTTA.
-
Solvent Addition: To each vial, add a different solvent or solvent mixture from a pre-selected range of polarities (e.g., alcohols, esters, ethers, hydrocarbons, and their mixtures).
-
Dissolution and Equilibration: Heat the vials to dissolve the solids and then allow them to cool slowly to room temperature. Let the vials stand for a set period (e.g., 24-48 hours) to allow for crystallization.
-
Observation and Isolation: Visually inspect the vials for crystal formation. If crystals have formed, isolate the solid by filtration.
-
Analysis: Analyze both the crystalline solid and the mother liquor by chiral HPLC to determine the diastereomeric excess and the yield. The ideal solvent system will show a high diastereomeric excess in the crystalline material and a corresponding enrichment of the other diastereomer in the mother liquor.
Visualizations
Caption: Principle of Chiral Resolution via Diastereomeric Salt Formation.
Caption: Troubleshooting Workflow for Low Enantiomeric Excess.
Caption: General Experimental Workflow for (+)-DPTTA Resolution.
References
- 1. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Strategies to break emulsions during workup of DPTTA salts
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter emulsions during the workup of Di-p-toluoyl-L-tartaric acid (DPTTA) salts.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of a chemical workup?
An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1][2] In a typical workup involving DPTTA salts, this manifests as a cloudy or milky layer between the organic and aqueous phases, making separation difficult.[3][4]
Q2: Why do emulsions form during the workup of DPTTA salts?
Emulsion formation is common during the liquid-liquid extraction of large molecules with both polar and non-polar characteristics. DPTTA salts, being large diastereomeric complexes, can act as emulsifying agents. These molecules can arrange themselves at the interface between the aqueous and organic layers, reducing the interfacial tension and stabilizing the mixture. Vigorous shaking during the extraction process can introduce the energy needed to form these stable emulsions.[2][5]
Q3: Can I prevent emulsions from forming in the first place?
Preventing emulsion formation is often more straightforward than breaking a stable one.[2][5] Key preventative strategies include:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for the extraction to occur with minimal mechanical force.[2][5]
-
Solvent Choice: Evaporate the reaction solvent before the workup and dissolve the residue in the extraction solvent.[6]
-
Salting Out: If you anticipate an emulsion, add a saturated brine solution instead of deionized water for the initial wash.[3][4][5] The increased ionic strength of the aqueous layer can prevent the emulsion from forming.[1]
Troubleshooting Guide: Strategies to Break Emulsions
If an emulsion has formed, do not despair. The following methods, ranging from simple physical techniques to chemical interventions, can be employed to break the emulsion and allow for proper phase separation.
Summary of Emulsion Breaking Techniques
| Strategy | Method | Principle of Action | Relative Speed | Potential Concerns |
| Physical Methods | Let it Stand | Gravity allows the dispersed droplets to coalesce over time. | Slow | May not be effective for stable emulsions.[3][4] |
| Gentle Agitation | Gentle swirling or tapping can help coalesce droplets.[3][4] | Slow to Moderate | Can potentially worsen very fine emulsions. | |
| Centrifugation | Applies a strong force to accelerate phase separation.[1][2] | Fast | Requires access to a centrifuge.[3][4][7] | |
| Gentle Heating | Reduces the viscosity of the mixture, promoting separation. | Moderate | Risk of degrading temperature-sensitive compounds.[1] | |
| Freezing | Ice crystal formation can physically disrupt the emulsion.[1] | Slow | Requires a suitable freezing apparatus. | |
| Filtration | Passing the mixture through a filter medium like Celite or glass wool can break up the emulsion.[5][6] | Moderate to Fast | Can be messy and may lead to some product loss. | |
| Chemical Methods | Addition of Brine | Increases the ionic strength of the aqueous phase, forcing the organic components out of solution.[1][5][6] | Fast | Generally a very effective and safe method. |
| pH Adjustment | Alters the charge of ionizable functional groups, reducing their emulsifying properties.[1][3][4] | Fast | May affect the stability of the desired compound. | |
| Solvent Addition | Adding a different organic solvent can alter the polarity and density of the organic phase to improve separation.[1][5] | Moderate | May complicate solvent removal later. | |
| Dilution | Significantly diluting the organic phase can sometimes break the emulsion.[6] | Moderate | Increases the total volume of solvent to be removed. |
Experimental Protocols
Protocol 1: Breaking an Emulsion with Saturated Brine
-
Prepare the Brine Solution: To a flask or beaker, add sodium chloride (NaCl) to deionized water and stir until no more salt dissolves, ensuring some solid NaCl remains at the bottom.
-
Addition: Carefully add the saturated brine solution to the separatory funnel containing the emulsion. Start with a volume that is approximately 10-20% of the total volume of the emulsion.
-
Mixing: Gently invert the separatory funnel a few times to mix the brine with the emulsion. Avoid vigorous shaking.
-
Observation: Allow the separatory funnel to stand and observe if the layers begin to separate. This should happen relatively quickly.[1][5]
-
Repeat if Necessary: If the emulsion persists, add more brine solution and repeat the gentle mixing.
Protocol 2: Breaking an Emulsion by Centrifugation
-
Transfer to Centrifuge Tubes: Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) into one or more centrifuge tubes. Ensure the tubes are balanced by filling them to the same level.[2][8]
-
Centrifugation: Place the balanced tubes in the centrifuge. Spin the samples at a moderate speed (e.g., 2000-4000 rpm) for 5-10 minutes.[2]
-
Separation: After centrifugation, the layers should be distinct. Carefully pipette the top layer out of the centrifuge tube. Alternatively, for larger volumes, the entire contents can be carefully poured back into the separatory funnel for a clean separation.
Troubleshooting Workflow Diagram
The following diagram outlines a logical progression of steps to take when an emulsion is encountered during the workup of DPTTA salts.
Caption: A step-by-step decision tree for troubleshooting emulsions.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. azom.com [azom.com]
- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. dolphincentrifuge.com [dolphincentrifuge.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Recrystallization techniques for improving the purity of (+)-DPTTA diastereomeric salts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the purity of (+)-di-p-toluoyl-D-tartaric acid ((+)-DPTTA) diastereomeric salts through recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of (+)-DPTTA diastereomeric salts, offering potential causes and solutions in a structured question-and-answer format.
Issue 1: Low Yield of the Desired Crystalline Diastereomeric Salt
-
Question: My diastereomeric salt formation is resulting in a low yield of the desired crystals. What are the primary factors I should investigate?
-
Answer: Low yields can stem from several critical parameters. The most important factors to investigate are the solvent system, the stoichiometry of the resolving agent, and the temperature profile of the crystallization.[1] The ideal solvent will maximize the solubility difference between the desired and undesired diastereomers, leading to preferential crystallization of the less soluble salt.[1] Experimenting with a range of solvents with varying polarities is highly recommended. While a 1:1 molar ratio of the racemate to the resolving agent is a common starting point, optimizing this ratio can significantly improve the selective precipitation of the desired diastereomer. Additionally, a controlled cooling profile is critical for achieving high yield and purity, as temperature directly affects the solubility of the salts.[1]
Issue 2: The Obtained Solid has a Low Diastereomeric Excess (d.e.)
-
Question: After recrystallization, the diastereomeric excess (d.e.) of my product is still low. What are the likely causes and how can I improve it?
-
Answer: A low diastereomeric excess can be attributed to several factors:
-
Poor Solvent Choice: The selected solvent may not provide a significant enough difference in solubility between the two diastereomeric salts.[2] A thorough solvent screening is crucial to find a system that maximizes this difference.[2]
-
Rapid Cooling: Cooling the solution too quickly can lead to the co-precipitation of both diastereomers, trapping the more soluble one in the crystal lattice of the less soluble one.[2] To mitigate this, slow down the cooling process by insulating the flask or placing it in a controlled temperature bath.
-
Eutectic Composition: The initial ratio of diastereomers might be close to the eutectic point, where both crystallize out together. In such cases, a second recrystallization of the enriched material is often necessary to achieve higher purity.[2]
-
Issue 3: No Crystal Formation Upon Cooling
-
Question: I've followed the protocol, but no crystals have formed even after cooling the solution. What steps can I take to induce crystallization?
-
Answer: The absence of crystal formation is typically due to either high solubility of the diastereomeric salt in the chosen solvent or the solution not being sufficiently supersaturated. Here are some strategies to induce crystallization:
-
Increase Supersaturation: You can try to concentrate the solution by slowly evaporating some of the solvent.
-
Seeding: If you have a small crystal of the desired pure diastereomer, adding it to the supersaturated solution can act as a template for crystal growth.
-
Change the Solvent System: The diastereomeric salt may be too soluble in the current solvent. Try a different solvent or a mixture of solvents where the salt is less soluble.
-
Lower the Temperature: If not already done, cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) can decrease the solubility and promote crystallization.
-
Issue 4: The "Wrong" Enantiomer Preferentially Crystallizes
-
Question: My desired enantiomer forms the more soluble diastereomeric salt, leaving the undesired enantiomer to crystallize out. How can I resolve this?
-
Answer: This is a common challenge in chiral resolution. The most direct solution is to use the opposite enantiomer of the resolving agent. If you are using (+)-DPTTA, switching to (-)-DPTTA will invert the solubilities of the diastereomeric salts, causing your desired enantiomer's salt to become the less soluble one and crystallize out.[3]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using (+)-DPTTA for chiral resolution?
A1: The chiral resolution of a racemic mixture using (+)-DPTTA is based on the formation of diastereomeric salts.[1] When a racemic compound (a 50:50 mixture of two enantiomers) reacts with the enantiomerically pure (+)-DPTTA, two different diastereomeric salts are formed.[1] Because diastereomers have different physical properties, most importantly solubility, they can be separated by fractional crystallization.[4] The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, allowing for its isolation and the subsequent recovery of the desired pure enantiomer.[4]
Q2: How critical is the choice of solvent in the recrystallization process?
A2: The choice of solvent is paramount to the success of the separation.[2] The efficiency of the resolution depends entirely on the difference in solubility between the two diastereomeric salts in the chosen solvent.[2] An ideal solvent will dissolve a large amount of the more soluble diastereomer while having very low solubility for the desired, less soluble diastereomer at a given temperature. Screening various solvents and solvent mixtures is a critical step in optimizing the recrystallization process.[2]
Q3: How can I determine the diastereomeric excess (d.e.) of my crystalline product?
A3: The diastereomeric excess of the crystalline salt can often be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, as the signals for the two diastereomers may be distinct.[5] Alternatively, the diastereomeric salt can be converted back to the free amine or acid, and the enantiomeric excess (e.e.) of the product can be analyzed using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation.
Q4: Can (+)-DPTTA be recovered and reused after the resolution?
A4: Yes, (+)-DPTTA is a valuable resolving agent, and its recovery and reuse are common practice. The general procedure involves treating the diastereomeric salt with a base to liberate the resolved amine (which can be extracted with an organic solvent) and form the salt of DPTTA in the aqueous layer.[6] The aqueous solution is then acidified to precipitate the (+)-DPTTA, which can be collected by filtration, washed, and dried for reuse.[6] With proper procedures, recovery yields can be over 95%.[6]
Quantitative Data Summary
The following table summarizes quantitative data from various chiral resolution experiments using (+)-DPTTA, highlighting the impact of the solvent system on yield and purity.
| Racemic Compound Resolved | Solvent System | Yield of Desired Enantiomer's Salt | Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) of Final Product |
| Albuterol | Methanol | 38% (initial) | 99.5% e.e. |
| Tramadol | Ethanol | 85.2% | 97.3% d.e. |
| N-methylamphetamine | Methanol | Not specified | High e.e. achieved |
| N-benzylglycinamide | Methanol | Not specified | >98% e.e. |
Note: The yield and purity are highly dependent on the specific experimental conditions, including temperature, cooling rate, and the number of recrystallizations.
Experimental Protocols
General Protocol for Recrystallization of (+)-DPTTA Diastereomeric Salts
This protocol provides a general methodology for the purification of a diastereomeric salt formed between a racemic amine and (+)-DPTTA.
-
Dissolution: In an appropriate flask, dissolve the crude diastereomeric salt mixture in the minimum amount of a pre-heated, suitable solvent or solvent mixture. The choice of solvent is critical and should be determined through screening experiments.
-
Slow Cooling: Once the salt is completely dissolved, cover the flask and allow it to cool slowly and undisturbed to room temperature. To promote the formation of larger, purer crystals, the flask can be placed in an insulated container to slow the cooling rate.
-
Maximizing Precipitation: After crystal formation appears to have ceased at room temperature, the flask can be placed in an ice bath for 30-60 minutes to maximize the precipitation of the less soluble diastereomer.[2]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals sparingly with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor which contains the more soluble diastereomer.[2]
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
Analysis: Analyze the diastereomeric purity of the crystals using an appropriate method (e.g., NMR). If the desired purity has not been reached, a second recrystallization may be necessary.
-
Liberation of the Enantiomer: To recover the pure enantiomer, the purified diastereomeric salt is typically treated with a base to liberate the free amine, which is then extracted with an organic solvent.[6] The (+)-DPTTA remains in the aqueous layer as its salt and can be recovered by acidification.[6]
Visualizations
Caption: Experimental workflow for chiral resolution via (+)-DPTTA diastereomeric salt crystallization.
Caption: Troubleshooting decision tree for low diastereomeric purity in recrystallization.
References
Technical Support Center: Managing Temperature Control for Selective Crystallization of DPTTA Salts
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully managing temperature control for the selective crystallization of diastereomeric salts using (+)-Di-p-toluoyl-D-tartaric acid (DPTTA). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the selective crystallization of DPTTA salts.
Issue 1: Oiling Out or Formation of a Gummy Precipitate Instead of Crystals
-
Q: My DPTTA salt is precipitating as an oil or a sticky solid. What are the likely causes and how can I resolve this?
-
A: Oiling out typically occurs when the supersaturation of the solution is too high, or the temperature is above the melting point of the solvated crystalline salt.
-
High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can lead to a sudden increase in supersaturation, favoring the formation of an oil over an ordered crystal lattice. To remedy this, reheat the mixture to redissolve the oil, and then cool the solution at a much slower, controlled rate. You can also try adding a small amount of a "good" solvent to reduce the level of supersaturation before commencing with slow cooling.[1]
-
Inappropriate Solvent Choice: The solvent system may not be optimal. The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts.[2] A solvent screen is recommended to identify a system where the desired diastereomeric salt is sparingly soluble at lower temperatures while the undesired salt remains in solution.
-
High Impurity Levels: The presence of impurities can lower the melting point of the solid, leading to oil formation. Ensure that the starting materials are of high purity. Recrystallization of the starting materials may be necessary.[1]
-
-
Issue 2: Low Yield of the Desired Diastereomeric Salt
-
Q: I have successfully crystallized the desired DPTTA salt, but the yield is very low. How can I improve it?
-
A: Low yields can result from several factors related to solubility and experimental setup.
-
Sub-optimal Final Temperature: The final cooling temperature directly impacts the yield, as it dictates the final concentration of the salt in the mother liquor. Lowering the final temperature can increase the yield, but be cautious as this may also induce the crystallization of the more soluble diastereomer, thereby reducing purity.[3]
-
Excessive Solvent Volume: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude salt.[1]
-
Cooling Rate: A very slow cooling rate can sometimes lead to the formation of a few large crystals, with a substantial amount of the desired salt remaining in solution. While a slow cooling rate is generally preferred for purity, its impact on yield should be monitored. You can attempt to recover a second crop of crystals by concentrating the mother liquor and cooling again, though this crop may have lower purity.[1]
-
-
Issue 3: Poor Enantiomeric or Diastereomeric Purity of the Crystallized Salt
-
Q: The enantiomeric/diastereomeric excess (e.e./d.e.) of my isolated DPTTA salt is not satisfactory. What are the key parameters to adjust?
-
A: The selectivity of the crystallization process is paramount for achieving high purity.
-
Cooling Rate: A rapid cooling rate is a common cause of low purity. Fast cooling does not allow for the thermodynamic equilibrium to be reached, leading to the co-precipitation of the more soluble diastereomer. Employ a slow and controlled cooling profile to allow for the selective incorporation of the desired diastereomer into the crystal lattice.[1]
-
Recrystallization: To enhance the purity of the isolated salt, perform one or more recrystallization steps. This involves dissolving the crystals in a minimal amount of hot solvent and allowing them to recrystallize slowly.[2]
-
Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove any adhering mother liquor, which contains the dissolved, undesired diastereomer.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using temperature control for the selective crystallization of DPTTA salts?
A: The two diastereomeric salts formed from a racemic mixture and an enantiomerically pure resolving agent like DPTTA have different physical properties, including solubility.[2] The solubility of these salts is temperature-dependent. By carefully controlling the temperature profile of the solution, it is possible to create a state of supersaturation for the less soluble diastereomer while keeping the more soluble diastereomer dissolved. This difference in solubility allows for the selective crystallization of the desired diastereomeric salt.
Q2: How do I select the optimal solvent for my DPTTA salt crystallization?
A: The choice of solvent is critical. An ideal solvent will show a large difference in solubility between the two diastereomeric salts at the chosen crystallization temperature.[2] A preliminary solvent screen is highly recommended. This can be done on a small scale by testing the solubility of the diastereomeric salt mixture in a range of solvents with varying polarities at both elevated and room temperatures.
Q3: What is a typical temperature profile for a selective crystallization experiment?
A: A general temperature profile involves:
-
Dissolution: Heating the solution to a temperature where the DPTTA salt mixture is completely dissolved. This is often done in a refluxing solvent.[4]
-
Controlled Cooling: Slowly and gradually cooling the solution to a predetermined final temperature. The cooling rate is a critical parameter to control for selectivity.
-
Aging: Holding the mixture at the final temperature for a period to allow for complete crystallization.[4]
Q4: Is seeding necessary for the crystallization of DPTTA salts?
A: Seeding is not always necessary but can be highly beneficial. Adding a small crystal of the desired pure diastereomeric salt to a supersaturated solution can induce crystallization and help control the crystal size and morphology.[2]
Data Presentation
The following tables provide representative quantitative data to illustrate the principles of temperature control in selective crystallization. Note that the optimal parameters are highly dependent on the specific substrate and solvent system.
Table 1: Illustrative Solubility of Diastereomeric Salts at Different Temperatures
| Temperature (°C) | Solubility of Diastereomer A ( g/100 mL) | Solubility of Diastereomer B ( g/100 mL) | Solubility Ratio (B/A) |
| 50 | 15.0 | 25.0 | 1.67 |
| 40 | 10.0 | 18.0 | 1.80 |
| 30 | 6.0 | 12.0 | 2.00 |
| 20 | 3.0 | 7.5 | 2.50 |
| 10 | 1.2 | 4.0 | 3.33 |
| 5 | 0.5 | 2.5 | 5.00 |
This table presents hypothetical data to demonstrate the increasing difference in solubility between two diastereomers as the temperature decreases, which is the basis for selective crystallization.
Table 2: Effect of Cooling Rate on Yield and Purity of the Desired Diastereomer
| Cooling Rate (°C/hour) | Yield (%) | Diastereomeric Excess (d.e. %) |
| 10 | 85 | 70 |
| 5 | 82 | 85 |
| 2 | 78 | 95 |
| 1 | 75 | >99 |
| 0.5 | 72 | >99 |
This table illustrates a common trend where slower cooling rates lead to higher purity (d.e.) but may result in a slightly lower initial yield as the system remains closer to equilibrium.
Experimental Protocols
General Protocol for Selective Crystallization of a Racemic Amine with (+)-DPTTA
-
Dissolution: In a reaction vessel, dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol) with gentle heating. In a separate vessel, dissolve 0.5 to 1.0 molar equivalents of (+)-DPTTA in the same solvent, also with heating.
-
Salt Formation: Slowly add the DPTTA solution to the amine solution with continuous stirring. Heat the mixture if necessary to ensure complete dissolution of the initially formed salts.
-
Controlled Cooling: Gradually cool the solution to room temperature. For enhanced selectivity, a programmable cooling bath can be used to maintain a slow cooling rate (e.g., 1-5 °C/hour).
-
Aging and Further Cooling: Allow the mixture to stir at room temperature for several hours. To maximize yield, the mixture can be further cooled in an ice bath or refrigerator (e.g., to 5°C) and held for an additional period.[5]
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[2]
-
Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.
-
Analysis: Determine the yield and diastereomeric excess of the crystalline salt using analytical techniques such as HPLC or NMR spectroscopy.
Mandatory Visualization
Caption: Experimental workflow for the selective crystallization of DPTTA salts.
References
Technical Support Center: Overcoming Solid Solution Formation in Chiral Resolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with solid solution formation during the chiral resolution of enantiomers.
Section 1: FAQs - Identifying a Solid Solution
This section addresses common initial questions about identifying and understanding solid solutions.
Q1: What is a solid solution in the context of chiral resolution?
A solid solution is a single crystalline phase where enantiomers (or diastereomers) are integrated into a uniform crystal lattice in non-stoichiometric amounts.[1] Unlike a conglomerate, which is a simple physical mixture of crystals of individual enantiomers, or a racemic compound with a fixed 1:1 ratio, a solid solution forms a single solid phase over a range of compositions.[1]
Q2: Why is the formation of a solid solution a significant problem for chiral resolution?
Crystallization-based resolution techniques, such as preferential crystallization and diastereomeric salt formation, rely on the selective precipitation of the desired enantiomer or diastereomer from a solution.[2][3][4] When a solid solution forms, both enantiomers or diastereomers co-crystallize, which prevents the attainment of high enantiomeric purity through standard thermodynamic methods.[2][3][4] This is a well-recognized and significant challenge in the field of chiral resolution.[3][4]
Q3: My initial crystallization attempt resulted in only a moderate enantiomeric excess (ee). Could this indicate a solid solution?
Yes, this is a classic sign of solid solution formation.[2][4][5] If a single crystallization from a racemic mixture consistently produces a product with a low to moderate enantiomeric excess, it strongly suggests that the two enantiomers (or their diastereomeric salts) are co-crystallizing as a solid solution.[2][5][6]
Q4: What analytical techniques can definitively confirm the presence of a solid solution?
To definitively confirm a solid solution, it is necessary to go beyond a single crystallization result. The construction of a phase diagram is the most common and powerful method for identification.[1]
-
Binary Melting Point Phase Diagram: This is a key tool for identification.[1] A system that forms a solid solution will exhibit a continuous and gradual change in the melting point as the composition of the two enantiomers/diastereomers is varied.[1] In contrast, a conglomerate will show two descending curves that intersect at a eutectic point, which has the lowest melting temperature of any mixture.[1]
-
Powder X-ray Diffraction (PXRD): In a solid solution, the PXRD patterns will show a continuous shift in peak positions as the composition changes, indicating a single crystalline phase with changing lattice parameters. For a conglomerate, the PXRD pattern will be a simple superposition of the patterns of the two pure enantiomers.
Section 2: Troubleshooting & Optimization
This guide provides actionable steps for researchers who have identified a solid solution in their system.
Q5: I have confirmed the formation of a solid solution. What is the overall strategy to overcome this issue?
A successful strategy involves a combination of thermodynamic and kinetic approaches. The general workflow is as follows:
-
Thermodynamic Crystallization: Perform an initial crystallization to achieve a moderate enantiomeric excess. The limits of this enrichment can be understood by constructing binary and ternary phase diagrams.[2][3][5]
-
Kinetic Enantioselective Dissolution: Further enrich the enantiomeric excess of the crystallized solid by taking advantage of the different dissolution rates of the diastereomeric pairs within the solid solution.[2][3][5] The less stable component is expected to dissolve more rapidly.[1]
Experimental Workflow for Overcoming Solid Solutions
Caption: A two-step workflow combining thermodynamic crystallization with kinetic enantioselective dissolution to resolve solid solutions.
Q6: How can I improve the enantiomeric excess of my already-formed solid solution crystals?
You can use a technique called enantioselective dissolution . This method relies on the kinetic difference in dissolution rates between the diastereomeric pairs in the solid solution. By briefly suspending the partially enriched crystals in a solvent, the less stable diastereomer dissolves more quickly, which further enriches the desired enantiomer in the remaining solid.[1] This combination of crystallization and dissolution has been shown to increase the enantiomeric excess to as high as 96%.[2][3][4]
Q7: Is it possible to avoid forming a solid solution in the first place?
While not always possible, you can try the following to disrupt the formation of a solid solution:
-
Varying the Solvent: The choice of crystallization solvent is critical.[1] Experimenting with a variety of solvents or solvent mixtures can alter solubility and crystal packing, which may favor the formation of a conglomerate or a eutectic system.[1]
-
Changing the Resolving Agent: If you are using a resolving agent to form diastereomeric salts, trying different resolving agents can lead to different crystal packing and potentially avoid the formation of a solid solution.
Q8: What if my compound is known to racemize in solution? Can this be used to my advantage?
Yes, in some cases, racemization in solution can be exploited in a process called deracemization. This is a more advanced technique where the undesired enantiomer in solution is converted back to the racemate, which can then be available for crystallization of the desired enantiomer.
Section 3: Experimental Protocols
Here are detailed methodologies for key experiments in troubleshooting solid solutions.
Protocol 1: Construction of a Binary Melting Point Phase Diagram via DSC
This protocol is used to determine the solid-phase behavior of an enantiomeric system.[1]
-
Sample Preparation:
-
Prepare a series of 8-10 solid mixtures of the two enantiomers (or diastereomers) with varying molar ratios (e.g., 100:0, 90:10, 70:30, 50:50, 30:70, 10:90, 0:100).
-
Ensure each mixture is homogeneous.
-
-
DSC Analysis:
-
Accurately weigh 3-5 mg of each sample mixture into a standard aluminum DSC pan and seal it.
-
Place the pan in a Differential Scanning Calorimeter (DSC).
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow versus temperature. The melting point is typically taken as the onset or peak of the melting endotherm.
-
-
Data Plotting and Interpretation:
-
Plot the melting temperatures (Y-axis) against the molar composition (X-axis).
-
Solid Solution: The plot will show a continuous curve, either convex or concave, connecting the melting points of the two pure components.[1]
-
Eutectic (Conglomerate): The plot will display two descending curves that intersect at a single point (the eutectic point), which represents the lowest melting temperature for any mixture.[1]
-
Phase Diagram Identification
Caption: Decision tree for identifying solid solution vs. conglomerate systems using DSC data.
Protocol 2: Enantioselective Dissolution for Enrichment
This protocol describes a kinetic method to enrich a solid solution that has already been partially enriched by a preliminary crystallization.[1]
-
Materials:
-
Partially enriched solid solution crystals.
-
Appropriate solvent (the same as or different from the crystallization solvent).
-
-
Procedure:
-
Suspension: Place the partially enriched crystals in a flask with a calculated amount of solvent to form a suspension.
-
Kinetic Dissolution: Stir the suspension vigorously for a short, precisely controlled duration (e.g., 5 minutes).[1][2] The time is a critical parameter and may require optimization.[1]
-
Sample Recovery: Immediately filter the suspension to separate the remaining solid crystals from the solution.
-
Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Dry the crystals thoroughly under vacuum.
-
-
Analysis:
-
Weigh the final mass of the dried crystals to determine the yield.
-
Measure the enantiomeric excess of the final crystals using a suitable analytical technique (e.g., chiral HPLC).
-
Section 4: Data Presentation
Table 1: Example Data for Enantiomeric Excess (ee) Enrichment
This table illustrates the potential improvement in enantiomeric excess that can be achieved by combining thermodynamic crystallization with kinetic enantioselective dissolution, based on a published study on a key synthetic intermediate of ozanimod.[2][5][6]
| Step | Description | Enantiomeric Excess (ee) |
| 1 | Initial Thermodynamic Crystallization | Moderate (e.g., < 60%) |
| 2 | Subsequent Enantioselective Dissolution | High (up to 96%)[2][5][6] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Effective Recovery of (+)-Di-p-toluoyl-D-tartaric Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively recovering the chiral resolving agent (+)-Di-p-toluoyl-D-tartaric acid (DPTTA). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your laboratory and scale-up efforts.
Troubleshooting Guides
Encountering issues during the recovery of (+)-DPTTA is common. This section addresses specific problems, their potential causes, and actionable solutions to get your experiment back on track.
Issue 1: Low Recovery Yield of (+)-DPTTA
| Potential Cause | Troubleshooting Steps |
| Incomplete Liberation of DPTTA Salt | Ensure the pH of the aqueous solution is sufficiently basic (typically >10) after the addition of a base like NaOH or KOH to fully liberate the free amine and form the soluble DPTTA salt.[1] Allow for adequate stirring time to ensure the reaction goes to completion. |
| Losses During Amine Extraction | Use a water-immiscible organic solvent such as toluene or dichloromethane for the extraction of the liberated amine.[1] Minimize the number of extractions to reduce the loss of DPTTA in the organic phase. Ensure the aqueous phase remains basic to keep the DPTTA in its soluble salt form.[1] |
| Incomplete Precipitation of DPTTA | After removing the amine, acidify the aqueous solution with a mineral acid (e.g., HCl, H₂SO₄) to a pH range of 2.5 to 4.5 to induce precipitation.[1] Cooling the mixture after acidification can decrease the solubility of DPTTA and maximize the precipitate. Allow sufficient time for complete crystallization before filtration.[1] |
| Adsorption onto Glassware | Thoroughly rinse all glassware and equipment with a suitable solvent to recover any adsorbed DPTTA. |
Issue 2: Low Purity of Recovered (+)-DPTTA
| Potential Cause | Troubleshooting Steps |
| Presence of Residual Amine | Ensure efficient extraction of the liberated amine by using an appropriate solvent and a sufficient number of extractions. Monitor the pH during basification to maintain the amine in its free base form for optimal extraction.[1] |
| Formation of Byproducts | Hydrolysis of DPTTA to p-toluic acid can occur under harsh acidic or basic conditions or at elevated temperatures.[1] Avoid excessive heat during the recovery process. If p-toluic acid is present, the recovered DPTTA can be purified by recrystallization.[1] |
| Occlusion of Impurities | Control the rate of precipitation during acidification. Rapid precipitation can trap impurities within the DPTTA crystals.[1] A controlled cooling profile during crystallization can also promote the formation of purer crystals.[1] |
Issue 3: Emulsion Formation During Extraction
| Potential Cause | Troubleshooting Steps |
| Presence of Surfactant-like Molecules or Fine Particulates | Allow the separatory funnel to stand undisturbed; gentle swirling may help. Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.[1] Carefully adjust the pH of the aqueous layer. Filter the emulsified mixture through a pad of Celite® or glass wool.[1] For smaller volumes, centrifugation can be effective in separating the layers.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for recovering (+)-Di-p-toluoyl-D-tartaric acid?
A1: The most common method involves:
-
Basification: Dissolving the diastereomeric salt in water and adding a base (e.g., NaOH) to a pH >10 to liberate the free amine and form the soluble salt of DPTTA.[1]
-
Extraction: Removing the liberated amine from the aqueous solution using a water-immiscible organic solvent.[1]
-
Acidification: Acidifying the remaining aqueous solution to a pH of approximately 2.5-4.5 with a mineral acid to precipitate the DPTTA.[1]
-
Isolation: Collecting the precipitated DPTTA by filtration, washing with cold deionized water, and drying.[1]
Q2: How many times can (+)-Di-p-toluoyl-D-tartaric acid be recycled?
A2: With proper recovery and purification procedures, DPTTA can be recycled multiple times without a significant loss of performance. It is crucial to ensure the high purity of the recovered material before reuse. Monitoring the chemical and optical purity after each cycle is recommended.
Q3: What are the expected recovery yields and purity of recycled DPTTA?
A3: Optimized protocols can lead to high recovery yields and purity. Documented processes have reported recovery rates of over 95% and optical purities of 99.5% ee or higher.[1]
Q4: What analytical techniques can be used to assess the purity of the recovered DPTTA?
A4: Several techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is used to determine the enantiomeric purity (ee%).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can assess chemical purity and identify organic impurities.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Differential Scanning Calorimetry (DSC): This can also be used to determine the purity of crystalline compounds.
Q5: What are some common mistakes to avoid during the recovery process?
A5: Common pitfalls include incomplete basification or acidification, using an excessive number of extractions which can lead to product loss, and rapid precipitation which can trap impurities. It is also important to avoid excessive heat to prevent hydrolysis of the DPTTA.[1]
Experimental Protocols
Protocol 1: Standard Laboratory-Scale Recovery of (+)-DPTTA
-
Dissolution and Basification: Dissolve the diastereomeric salt of the amine and (+)-DPTTA in water. With continuous stirring, add a 2M solution of sodium hydroxide (NaOH) dropwise until the pH of the solution is above 10. This liberates the free amine and forms the disodium salt of DPTTA.[1]
-
Extraction of the Amine: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated amine with a suitable organic solvent (e.g., three portions of toluene). Combine the organic layers for separate processing if the amine is also to be recovered.[1]
-
Acidification and Precipitation: To the remaining aqueous layer, slowly add a 2M solution of hydrochloric acid (HCl) with stirring until the pH is between 2.5 and 4.5. A white precipitate of (+)-DPTTA will form.[1]
-
Crystallization: Continue stirring the cold mixture for at least one hour to ensure complete crystallization.[1]
-
Filtration and Washing: Collect the precipitated DPTTA by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.[1]
-
Drying: Dry the recovered DPTTA in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.[1]
Protocol 2: Purification of Recovered (+)-DPTTA by Recrystallization
-
Dissolution: In a suitable flask, dissolve the recovered (+)-DPTTA in a minimal amount of a hot solvent (e.g., a mixture of ethanol and water).
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. For maximum recovery, the flask can be further cooled in an ice bath.[2]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.[2]
Data Presentation
The following tables summarize typical parameters and expected outcomes for the recovery of (+)-DPTTA based on the available literature. Specific results will vary depending on the experimental conditions and the nature of the amine being resolved.
Table 1: Key Parameters for (+)-DPTTA Recovery
| Parameter | Recommended Range/Value | Notes |
| Basification pH | > 10 | Ensures complete liberation of the free amine. |
| Acidification pH for Precipitation | 2.5 - 4.5 | Optimal range for precipitating the free acid form of DPTTA.[1] |
| Crystallization Temperature | Room Temperature followed by cooling (e.g., ice bath) | Lower temperatures decrease solubility and increase yield.[1] |
| Drying Temperature | 50 - 60 °C (in vacuum oven) | Ensures removal of residual solvent without thermal degradation.[1] |
Table 2: Expected Recovery Outcomes
| Metric | Expected Value | Factors Influencing Outcome |
| Recovery Yield | > 95% | Proper pH control, efficient extraction, and complete precipitation. |
| Optical Purity (ee%) | ≥ 99.5% | Efficient removal of the amine and avoidance of side reactions. |
| Chemical Purity | High | Dependent on the purity of the starting materials and the avoidance of hydrolysis. |
Visualizations
The following diagrams illustrate the key workflows in the recovery and purification of (+)-Di-p-toluoyl-D-tartaric acid.
Caption: Workflow for the recovery of (+)-Di-p-toluoyl-D-tartaric acid.
Caption: Troubleshooting decision tree for low recovery yield of (+)-DPTTA.
References
Technical Support Center: Seeding Strategies for Diastereomeric Crystallization
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully inducing the crystallization of a desired diastereomer through effective seeding strategies.
Troubleshooting Guide
This section addresses specific issues that may be encountered during seeded diastereomeric crystallization experiments.
Problem: No crystal formation occurs after seeding, or the mixture oils out.
-
Possible Cause 1: Inappropriate Supersaturation Level.
-
Solution: The level of supersaturation is critical; if it's too high, it can lead to the formation of oils or amorphous solids instead of crystals.[1] Conversely, if the solution is undersaturated, the seed crystals will dissolve. To resolve this, carefully adjust the concentration. You can dilute the solution with a suitable solvent to decrease high supersaturation or cautiously evaporate some solvent to increase concentration if it's too low.[1] Seeding should ideally be performed at the lowest possible supersaturation level that still promotes growth without causing dissolution.[2]
-
-
Possible Cause 2: Ineffective Solvent System.
-
Solution: The chosen solvent plays a pivotal role in the solubility difference between diastereomers.[1] If the diastereomeric salts are too soluble, crystallization will be hindered. Experiment with different solvents or solvent/anti-solvent mixtures to find a system where the desired diastereomer has significantly lower solubility.[1] The slow addition of an anti-solvent (a solvent in which the salt is less soluble) can be an effective method to induce crystallization.[1]
-
-
Possible Cause 3: Impurities Present.
-
Possible Cause 4: Poor Seed Quality or Dispersion.
-
Solution: Seed crystals that are aggregated or have poor surface quality will be less effective. Ensure seed crystals are well-dispersed throughout the solution. Sometimes, an isothermal hold after seeding is necessary to allow aggregates to break up and the full surface area to become available for growth.[2] Preparing seeds as a slurry in a saturated solution can also improve dispersion.
-
Problem: Crystallization occurs, but the diastereomeric excess (d.e.) is low.
-
Possible Cause 1: Rapid Crystallization.
-
Solution: When crystallization happens too quickly, the undesired diastereomer can get trapped within the crystal lattice of the desired one, leading to low purity.[1] To mitigate this, slow down the crystallization process. This can be achieved by implementing a slower, more controlled cooling profile or by adding any anti-solvent at a much slower rate with vigorous stirring.[3]
-
-
Possible Cause 2: Spontaneous Nucleation of the Undesired Diastereomer.
-
Solution: Seeding is intended to promote the growth of the desired diastereomer, but if conditions are not optimal, the other diastereomer can still nucleate independently. Seeding at a lower supersaturation level, where spontaneous nucleation is less likely to occur, can help favor the growth of the seed crystals exclusively.[2]
-
-
Possible Cause 3: Incomplete System Equilibration.
-
Solution: The crystallization process may not have reached its thermodynamic equilibrium, resulting in a less pure product.[1] Increasing the crystallization time or introducing a slurry aging step can allow the system to equilibrate, often improving the diastereomeric excess of the final product.[1]
-
-
Possible Cause 4: Incorrect Seed Loading.
-
Solution: The amount of seed crystal added can influence the outcome. While a 1-2% seed loading is common, this is a parameter that should be optimized. Too much seed can sometimes lead to rapid crystallization and impurity incorporation, while too little may not be sufficient to control the process.
-
Problem: The yield of the desired diastereomer is low.
-
Possible Cause 1: High Solubility of the Desired Diastereomer.
-
Solution: A significant portion of the desired product may be remaining in the mother liquor due to its solubility in the chosen solvent system.[1] To improve the yield, you can optimize the solvent system to further decrease the solubility of the target salt, experiment with lower final crystallization temperatures, and allow for longer crystallization times.[3]
-
-
Possible Cause 2: Premature Isolation.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of seeding in diastereomeric crystallization? A1: Seeding is a technique where a small quantity of crystals of the desired pure diastereomer is added to a supersaturated solution. This serves to initiate and control the crystallization process by providing a template for crystal growth.[2] It helps to overcome nucleation barriers, control the crystal size, and selectively crystallize the desired diastereomer over the more soluble one.
Q2: How do I obtain seed crystals of the desired diastereomer if I don't have any? A2: If you have a method to separate the diastereomers on a small scale (e.g., chromatography), you can isolate a small amount of the desired diastereomer and crystallize it to generate initial seeds. Alternatively, you can attempt spontaneous nucleation under various conditions (slow evaporation, scratching the flask) and analyze the resulting crystals to see if the desired diastereomer has crystallized preferentially. Once a small amount is obtained, it can be used to seed larger batches.
Q3: What is the ideal size for seed crystals? A3: The optimal seed size is system-dependent. Generally, smaller seeds provide a larger surface area, which can promote faster crystal growth.[4] However, very fine particles can sometimes lead to issues. A common practice is to use seeds that have been sieved to a specific size range, for example, 63-90 μm, to ensure consistency.[5]
Q4: How much seed crystal should I use (seed loading)? A4: Seed loading is a critical parameter to optimize and is typically expressed as a weight percentage of the final expected product mass. Common starting points are in the range of 0.2 wt% to 2.0 wt%.[6] The optimal amount will depend on factors such as the supersaturation level and the desired final crystal size.[2]
Q5: At what temperature should I add the seed crystals? A5: The seeding temperature is crucial as it determines the supersaturation level of the solution. Seeding at very high supersaturation (lower temperatures in cooling crystallization) can lead to excessive secondary nucleation, which may negate the benefits of seeding.[2] Conversely, seeding at low supersaturation (closer to the solubility curve) favors controlled crystal growth.[2] The ideal seeding temperature should be within the metastable zone width of your system.
Data Presentation
Table 1: Influence of Seeding Parameters on Crystallization Outcome
| Parameter | Effect on Yield | Effect on Purity (d.e.) | General Recommendation |
| Seeding Temperature | Variable; lower temperatures can increase yield by reducing solubility. | Higher purity is often achieved by seeding at lower supersaturation (higher temperature) to avoid secondary nucleation.[2] | Optimize to find a balance where seeds grow, but spontaneous nucleation of the undesired diastereomer is minimized. |
| Seed Loading (Mass) | Increasing seed mass can potentially increase the final product yield and reduce the batch time. | Can have a variable effect. Higher loading can consume supersaturation faster, potentially improving purity. | Typically optimized between 0.1% and 2.0% by weight of the theoretical product yield.[5][6] |
| Seed Size | Smaller seeds can lead to a higher yield due to a larger surface area for growth. | Can influence final crystal size distribution. A uniform seed size helps in achieving a uniform product. | Sieve seeds to a consistent size range (e.g., 63-90 μm) for reproducibility.[5] |
| Cooling Rate | Slower cooling generally allows more time for crystallization, which can increase the overall yield. | Slower cooling is highly recommended as it favors thermodynamic equilibrium and reduces the inclusion of the undesired diastereomer, thus improving purity.[1][3] | A slow, controlled cooling profile is almost always optimal for diastereomeric resolutions. |
Experimental Protocols
Protocol 1: Preparation of Diastereomeric Seed Crystals
-
Small-Scale Separation: If a pure sample of the desired diastereomer is not available, perform a small-scale separation of the diastereomeric mixture using a technique like preparative HPLC or column chromatography to isolate a few milligrams of the target diastereomer.
-
Initial Crystallization: Dissolve the purified diastereomer in a minimal amount of a suitable hot solvent.
-
Induce Crystallization: Allow the solution to cool slowly. If crystals do not form, attempt to induce nucleation by scratching the inside of the flask with a glass rod at the liquid-air interface or by slow evaporation of the solvent.[3]
-
Harvest and Dry: Collect the resulting crystals by filtration and dry them under a vacuum. These are your primary seed crystals.
-
Sieving (Optional but Recommended): For better consistency in seeding experiments, you can gently grind the crystals and sieve them to obtain a specific particle size range (e.g., 63-90 μm).[5]
Protocol 2: General Seeded Cooling Crystallization for Diastereomer Resolution
-
Dissolution: In a suitable crystallization vessel, dissolve the diastereomeric mixture (e.g., 1.0 equivalent of a racemic compound and 1.0 equivalent of a resolving agent) in the chosen solvent or solvent system at an elevated temperature until a clear solution is obtained.[3]
-
Cooling to Seeding Temperature: Cool the solution to the predetermined optimal seeding temperature. This temperature should be in the metastable zone where the solution is supersaturated but spontaneous nucleation is slow.
-
Seeding: Add the prepared seed crystals of the desired diastereomer (e.g., 0.5-2.0 wt% of the total solute mass). It is often best to add the seeds as a slurry in a small amount of the mother liquor to ensure good dispersion.
-
Controlled Cooling & Agitation: Begin a slow, controlled cooling profile while maintaining gentle agitation. A typical cooling rate might be in the range of 0.1-0.5 °C/min.[7]
-
Aging: Once the final, lower temperature is reached, it can be beneficial to hold the mixture at this temperature for several hours (an "aging" period) to ensure the crystallization reaches equilibrium.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.[3]
-
Drying: Dry the purified crystals under a vacuum to a constant weight.[3]
-
Analysis: Determine the diastereomeric excess of the crystalline product using an appropriate analytical technique such as HPLC, NMR, or optical rotation measurement.[3]
Mandatory Visualizations
Caption: Experimental workflow for seeded diastereomeric crystallization.
Caption: Troubleshooting decision tree for seeded crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. mt.com [mt.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
Technical Support Center: Enhancing Diastereomeric Excess in Tramadol Resolution with DPTTA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chiral resolution of Tramadol using Di-p-toluoyl-tartaric acid (DPTTA).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the chiral resolution of Tramadol using DPTTA?
The resolution of racemic Tramadol with an enantiomerically pure resolving agent like (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) is based on the formation of diastereomeric salts.[1][2] The two resulting diastereomers, (+)-Tramadol-(+)-DPTTA and (-)-Tramadol-(+)-DPTTA, exhibit different physicochemical properties, most notably different solubilities in a given solvent.[1][2][3] This difference in solubility allows for their separation through fractional crystallization, where the less soluble diastereomeric salt will preferentially crystallize out of the solution.[1][2]
Q2: Which enantiomer of DPTTA should I use to resolve a specific Tramadol enantiomer?
The choice of DPTTA enantiomer dictates which Tramadol enantiomer will be preferentially precipitated. For instance, O,O-di-p-toluoyl-D-tartaric acid is used to obtain a diastereomeric salt enriched in (+)-tramadol.[4] Conversely, if you use O,O-di-p-toluoyl-L-tartaric acid, the initial crystallization will yield a diastereomeric salt enriched in (-)-tramadol.[3][4] This reciprocal relationship is a powerful tool for isolating both enantiomers of a racemic compound with high purity.[3]
Q3: What is a typical starting diastereomeric excess (d.e.) I can expect, and how can it be enhanced?
Initial crystallization of the diastereomeric salt of Tramadol with DPTTA can yield a diastereomeric excess of approximately 97%.[1][4] To further enhance the diastereomeric purity to greater than 99.5%, a process of reslurrying the obtained salt in a suitable solvent, such as ethanol, is effective.[1][4]
Q4: Can this resolution process be applied to a crude Tramadol base that contains the trans-isomer?
Yes, an efficient resolution can be achieved even when the racemic Tramadol feedstock is contaminated with the isomeric trans-2-dimethylaminomethyl-l-(3-methoxyphenyl)-1-cyclohexanol, which can be present at levels of up to 10-20%.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Initial Diastereomeric Excess (<90%) | - Inappropriate solvent selection.- Cooling rate is too fast, leading to co-precipitation.- Incorrect stoichiometry of Tramadol to DPTTA. | - Ethanol is a preferred and effective solvent.[4]- Gradually cool the reaction mixture to allow for selective crystallization. A gradual cooling to 25°C over approximately 15 hours is recommended.[1][4]- Use a 1:1 molar ratio of Tramadol free base to DPTTA.[1] |
| Failure to Enhance Diastereomeric Excess Upon Recrystallization/Reslurry | - Insufficient washing of the filtered salt.- The chosen solvent for reslurrying is not optimal. | - Ensure the filtered precipitate is washed with cold solvent (e.g., ethanol) to remove the mother liquor containing the more soluble diastereomer.[1][2]- Reslurry the salt in ethanol to enhance the diastereomeric excess.[1][4] |
| No or Slow Precipitate Formation | - Supersaturation has not been reached.- The concentration of reactants is too low. | - If cooling to 65°C does not induce precipitation, consider adding a seed crystal.[4]- Ensure the Tramadol free base and DPTTA are dissolved in an appropriate volume of solvent to achieve the necessary concentration for crystallization upon cooling. |
| Low Yield of the Diastereomeric Salt | - The more soluble diastereomer is not staying in the mother liquor effectively.- Loss of product during filtration and washing. | - Optimize the solvent system and cooling profile to maximize the solubility difference between the diastereomers.- Use minimal amounts of cold solvent to wash the precipitate to avoid dissolving the desired product. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Ratio (Tramadol:DPTTA) | 1:1 | [1] |
| Solvent | Ethanol | [1][4] |
| Initial Crystallization Yield of (+)-Tramadol Salt | ~47% | [1][4] |
| Initial Diastereomeric Excess (d.e.) | 97% | [1][4] |
| Diastereomeric Excess (d.e.) after Reslurry | >99.5% | [1][4] |
Detailed Experimental Protocols
Preparation of Racemic Tramadol Free Base
-
Convert racemic Tramadol hydrochloride to the free base by dissolving it in water and adding a suitable base, such as sodium hydroxide solution, until the solution is basic.
-
Extract the aqueous layer with an organic solvent like dichloromethane.
-
Combine the organic layers, wash with water, and then dry over a suitable drying agent (e.g., magnesium sulfate).
-
Evaporate the solvent under vacuum to obtain the racemic Tramadol free base as an oil.[1][4]
Diastereomeric Salt Formation and Crystallization
-
Dissolve the racemic Tramadol free base in ethanol.
-
In a separate flask, dissolve one molar equivalent of (+)-Di-p-toluoyl-D-tartaric acid in ethanol, heating to approximately 70°C to ensure complete dissolution.[1]
-
Add the Tramadol solution to the hot DPTTA solution.
-
A precipitate should begin to form as the solution cools to about 65°C.[1][4]
-
Gradually cool the mixture to 25°C and allow it to age for approximately 15 hours to maximize crystallization.[1][4]
-
Collect the white precipitate by filtration and wash it with a small amount of cold ethanol.[1]
Enhancement of Diastereomeric Purity
-
Reslurry the obtained salt in ethanol.
-
Filter the purified salt and dry it under a vacuum. This step can enhance the diastereomeric excess to >99.5%.[1][4]
Liberation of (+)-Tramadol
-
Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane).
-
Add an aqueous base, such as sodium hydroxide solution, dropwise with stirring until the aqueous layer is basic. This will liberate the (+)-Tramadol free base.[1][3]
-
Separate the organic layer, and extract the aqueous layer again with the organic solvent.
-
Combine the organic layers, dry, and evaporate the solvent to yield the enantiomerically pure Tramadol free base.
Visualizations
Caption: Experimental workflow for the resolution of racemic Tramadol using DPTTA.
Caption: Logical relationship of diastereomeric salt formation and separation.
References
Validation & Comparative
A Comparative Guide to the Efficacy of D-(+)- vs. L-(-)-Di-p-toluoyl-tartaric Acid in Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
In the realm of stereochemistry, the separation of enantiomers from a racemic mixture is a critical undertaking, particularly in the pharmaceutical and fine chemical industries where the chirality of a molecule can dictate its biological activity. Among the arsenal of chiral resolving agents, D-(+)- and L-(-)-Di-p-toluoyl-tartaric acid (DTTA) have emerged as highly effective and versatile reagents, especially for the resolution of racemic amines. This guide provides an objective comparison of the performance of these two enantiomeric resolving agents, supported by experimental data, detailed methodologies, and visual workflows to aid in the selection and application of the appropriate DTTA isomer.
Principle of Chiral Resolution
The fundamental principle behind the resolving power of D-(+)- and L-(-)-DTTA lies in the formation of diastereomeric salts with the enantiomers of a racemic compound. When a racemic amine, for instance, is reacted with a single enantiomer of DTTA, two diastereomeric salts are formed. These diastereomers, unlike the original enantiomers, possess distinct physicochemical properties, most notably different solubilities in a given solvent. This disparity in solubility allows for their separation through fractional crystallization, where the less soluble diastereomeric salt preferentially crystallizes out of the solution. Subsequently, the resolved enantiomer can be liberated from the crystallized salt.
A crucial aspect of using DTTA is the predictable and opposite selectivity of its enantiomers. If D-(+)-DTTA preferentially crystallizes with one enantiomer of a racemic mixture, L-(-)-DTTA will selectively crystallize with the other enantiomer.[1] This reciprocal relationship is a powerful tool for isolating both enantiomers of a racemic compound with high purity.
Quantitative Data Presentation
The following table summarizes the quantitative data from various chiral resolution experiments using both D-(+)- and L-(-)-Di-p-toluoyl-tartaric acid. The data highlights the yield and enantiomeric excess (e.e.) achieved for the target enantiomers.
| Racemic Compound Resolved | Resolving Agent | Target Enantiomer | Yield | Enantiomeric Excess (e.e.) or Diastereomeric Excess (d.e.) | Solvent | Reference |
| (±)-Albuterol | D-(+)-DTTA | (R)-Albuterol | 38% (initial), 67% (overall with recycle) | 99.5% e.e. | Methanol | [2] |
| (±)-Tramadol | D-(+)-DTTA | (+)-Tramadol | ~47% (of the salt) | 97% d.e. (initial), >99.5% d.e. (after reslurry) | Ethanol | [2] |
| (±)-Tramadol | L-(-)-DTTA | (-)-Tramadol | Comparable to D-(+)-DTTA | High | Ethanol | [1] |
| (±)-Methamphetamine | L-(-)-DTTA | L-Methamphetamine | 1.1 g from 3.0 g racemate | 92.0% e.e. | Methanol | [2] |
| (±)-Methamphetamine | L-(-)-DTTA | D-Methamphetamine (from mother liquor) | - | 71.6% e.e. | Methanol | [2] |
| dl-Leucine | D-(+)-DTTA | D-Leucine | - | 91.20% e.e. (after multi-stage crystallization) | - | [3] |
| dl-Leucine | D-(+)-DTTA | L-Leucine | - | -73.32% e.e. (after multi-stage crystallization) | - | [3] |
Note: The yield and enantiomeric/diastereomeric excess are highly dependent on the specific experimental conditions, including solvent, temperature, and crystallization time.
Experimental Protocols
The following is a detailed, generalized protocol for the chiral resolution of a racemic amine using either D-(+)- or L-(-)-Di-p-toluoyl-tartaric acid. This protocol should be optimized for each specific application.
1. Materials and Equipment:
-
Racemic amine
-
D-(+)- or L-(-)-Di-p-toluoyl-tartaric acid
-
Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate)
-
Base solution (e.g., 2M NaOH or KOH)
-
Organic extraction solvent (e.g., dichloromethane, diethyl ether)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
-
Standard laboratory glassware (flasks, beakers, separatory funnel)
-
Heating and stirring apparatus (hotplate with magnetic stirrer)
-
Filtration apparatus (Büchner funnel, vacuum flask)
-
Rotary evaporator
-
Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC, polarimeter)
2. Procedure:
Step 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a pre-selected anhydrous solvent. Gentle heating may be required. In a separate flask, dissolve the chosen DTTA enantiomer (0.5 - 1.0 equivalent) in the same solvent, also with gentle heating if necessary. The choice of solvent is critical and should be determined through solubility studies to maximize the solubility difference between the two diastereomeric salts.
-
Salt Formation: Slowly add the DTTA solution to the amine solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial. Further cooling in a refrigerator or an ice bath can increase the yield. The crystallization time can range from a few hours to overnight.
Step 2: Isolation of the Diastereomeric Salt
-
Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the isolated diastereomeric salt under vacuum until a constant weight is achieved.
Step 3: Liberation of the Enantiomerically Enriched Amine
-
Dissolution/Suspension: Suspend the dried diastereomeric salt in water.
-
Basification: Add a base solution (e.g., 2M NaOH) dropwise while stirring until the solution is basic (pH > 10). This will neutralize the DTTA and liberate the free amine.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with a suitable organic solvent (e.g., dichloromethane) multiple times.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched amine.
Step 4: Analysis
-
Determine the yield of the resolved enantiomer.
-
Measure the enantiomeric excess of the product using an appropriate analytical technique such as chiral HPLC or polarimetry.
Mandatory Visualization
Caption: General workflow for chiral resolution using a DTTA enantiomer.
Caption: Complementary use of D-(+)- and L-(-)-DTTA for complete resolution.
References
A Practical Guide to Chiral Resolution of Amines: Evaluating Alternatives to (+)-Di-p-toluoyl-D-tartaric acid
For researchers, scientists, and drug development professionals, the isolation of single enantiomers from a racemic mixture of amines is a critical step in the synthesis of active pharmaceutical ingredients and other specialty chemicals. The formation of diastereomeric salts using a chiral resolving agent is a time-tested, effective, and often scalable method for achieving this separation. While (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) is a widely used and effective resolving agent, a range of alternatives exist, each with its own set of advantages and optimal applications.
This guide provides an objective comparison of several common alternatives to (+)-Di-p-toluoyl-D-tartaric acid for the resolution of amines, supported by experimental data. We will delve into the performance of mandelic acid, camphoric acid, and camphorsulfonic acid, offering detailed experimental protocols and a summary of their quantitative performance.
Principles of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[1] A racemic mixture of an amine is reacted with an enantiomerically pure chiral acid. This acid-base reaction forms two diastereomeric salts. Due to their different three-dimensional structures, these diastereomeric salts exhibit different physical properties, most notably solubility in a given solvent. This difference allows for their separation by fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequently, the isolated diastereomeric salt is treated with a base to liberate the enantiomerically enriched amine.[2]
Caption: General workflow for the resolution of a racemic amine.[3]
Performance Comparison of Chiral Resolving Agents
The selection of an appropriate resolving agent is often the most critical factor in a successful resolution. The ideal agent should form well-defined, crystalline salts with the amine, and the resulting diastereomeric salts should exhibit a significant difference in solubility in a common solvent. The following table summarizes the performance of several alternatives to (+)-Di-p-toluoyl-D-tartaric acid in the resolution of common amines.
| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Resolved Amine (%) | Reference |
| 1-Phenylethylamine | (S)-Mandelic Acid | Ethanol | 75-80 | >95 | [4] |
| 1-Phenylethylamine | (+)-Tartaric Acid | Methanol | - | - | [5] |
| Amphetamine | d-Tartaric Acid | Methanol | - | - | [6] |
| 2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic Acid | Dichloromethane | - | 98 (for R,R-enantiomer) | [7] |
| Racemic Diethanolamine | (-)-Camphor-10-sulfonic Acid | Acetone | 70 | >99 (for R,R-enantiomer) | [8] |
| (±)-trans-2,3-diphenylpiperazine | (1S)-(+)-10-camphorsulfonic acid | Dichloromethane | - | 98% (R,R-enantiomer) | [9] |
| Racemic Amine | (-)-Camphoric Acid | Varies | - | - | [10][11] |
| Various Amines | (+)-Dibenzoyl-D-tartaric Acid | Varies | High | High | [2] |
Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions, including stoichiometry, concentration, temperature, and crystallization time. The data presented here are representative examples.
In-depth Look at Alternative Resolving Agents
Mandelic Acid
Mandelic acid is a versatile and cost-effective chiral resolving agent.[12] Its derivatives are also widely used.[12]
Advantages:
-
Generally less expensive than tartaric acid derivatives.
-
Effective for a wide range of amines.[3]
-
The resolving agent can often be recovered and reused.[13]
Disadvantages:
-
The solubility differences between diastereomeric salts can sometimes be less pronounced than with bulkier resolving agents.
Camphoric Acid
(-)-Camphoric acid is a naturally derived chiral dicarboxylic acid that is effective for the resolution of racemic amines.[10][14]
Advantages:
-
Its rigid bicyclic structure can lead to well-defined crystal packing, potentially offering high diastereoselectivity.
-
Both enantiomers, (+) and (-), are commercially available, providing flexibility in resolving either enantiomer of the amine.[4]
Disadvantages:
-
The efficiency of resolution can be highly solvent-dependent, often requiring careful optimization.[10]
Camphorsulfonic Acid
(1S)-(+)-10-Camphorsulfonic acid (CSA) is a strong chiral acid that readily forms crystalline salts with amines.[15]
Advantages:
-
The strong acidity facilitates the formation of stable diastereomeric salts with a wide variety of amines.[16]
-
Often provides high enantiomeric excess in a single crystallization.[7][8]
Disadvantages:
-
Can be more expensive than other resolving agents.
-
The strong acidity may not be suitable for amines with acid-sensitive functional groups.
Experimental Protocols
The following are detailed, representative protocols for the chiral resolution of a racemic amine using the discussed alternative resolving agents. Optimization of solvent, temperature, and stoichiometry is typically required for each specific amine.
Protocol 1: Resolution of a Racemic Amine with Mandelic Acid
This protocol provides a general framework for amine resolution using mandelic acid.[3]
Materials:
-
Racemic amine
-
(R)- or (S)-Mandelic acid
-
Suitable solvent (e.g., ethanol, methanol)
-
Aqueous base solution (e.g., 2 M NaOH)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a minimum amount of a suitable warm solvent.
-
In a separate flask, dissolve the chiral resolving agent (0.5 to 1.0 equivalent of mandelic acid) in the same warm solvent.
-
Slowly add the mandelic acid solution to the amine solution with constant stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
For maximum yield, the flask can be further cooled in an ice bath for 1-2 hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.
-
-
Liberation of the Free Amine:
-
Suspend the isolated diastereomeric salt in water and add a 2 M NaOH solution dropwise until the salt dissolves completely and the solution is basic (pH > 10).
-
-
Extraction and Purification:
-
Extract the liberated amine with an organic solvent (e.g., diethyl ether) three times.
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.
-
Protocol 2: Resolution of a Racemic Amine with (-)-Camphoric Acid
This protocol outlines the general steps for the chiral resolution of a racemic amine with (-)-camphoric acid.[11]
Materials:
-
Racemic amine
-
(-)-Camphoric acid
-
Suitable solvent (e.g., ethanol, acetone)
-
Aqueous base solution (e.g., 2 M NaOH)
-
Organic solvent for extraction (e.g., dichloromethane)
-
Anhydrous drying agent (e.g., Na₂SO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent, heating if necessary.
-
In a separate flask, dissolve (-)-camphoric acid (0.5 to 1.0 equivalent) in the same solvent.
-
Slowly add the warm camphoric acid solution to the amine solution with continuous stirring.
-
-
Crystallization:
-
Allow the mixture to cool to room temperature, and then place it in a refrigerator or ice bath to promote crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline diastereomeric salt by vacuum filtration and wash the crystals with a small amount of the cold crystallization solvent.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the diastereomeric salt in water and add a 2 M NaOH solution until the salt dissolves and the solution is basic.
-
Extract the liberated amine with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess using an appropriate analytical technique like chiral HPLC or GC.
-
Protocol 3: Resolution of (±)-trans-2,3-diphenylpiperazine with (1S)-(+)-10-Camphorsulfonic Acid
This protocol is a specific example of amine resolution using camphorsulfonic acid.[9]
Materials:
-
(±)-trans-2,3-diphenylpiperazine
-
(1S)-(+)-10-camphorsulfonic acid (CSA)
-
Dichloromethane (CH₂Cl₂)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M)
-
Brine
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
Salt Formation and Crystallization:
-
In a flask, combine (±)-trans-2,3-diphenylpiperazine (10.0 mmol) and (1S)-(+)-10-camphorsulfonic acid (20.0 mmol) in 100 mL of dichloromethane.
-
Stir the mixture at room temperature for 24 hours, during which a precipitate will form.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitate by vacuum filtration. This solid is the diastereomeric salt of (R,R)-(+)-2,3-diphenylpiperazine and (1S)-(+)-10-camphorsulfonic acid.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected precipitate in a mixture of CH₂Cl₂ and 2 M aqueous Na₂CO₃ solution and stir until the solid dissolves.
-
Separate the organic layer and extract the aqueous layer twice with CH₂Cl₂.
-
Combine the organic extracts, wash with brine, and dry over anhydrous K₂CO₃.
-
Evaporate the solvent under reduced pressure to yield (R,R)-(+)-2,3-diphenylpiperazine.
-
-
Analysis:
-
Determine the yield and measure the enantiomeric excess of the product using chiral HPLC.
-
Logical Relationships in Chiral Resolution
The decision-making process for selecting a chiral resolving agent and optimizing the resolution process can be visualized as a logical flow.
Caption: A logical flowchart for selecting and optimizing a chiral resolving agent.
Conclusion
While (+)-Di-p-toluoyl-D-tartaric acid remains a stalwart in the field of chiral resolution, a variety of effective alternatives are available to the modern chemist. Mandelic acid, camphoric acid, and camphorsulfonic acid each present a unique profile of reactivity, selectivity, and cost-effectiveness. The choice of the optimal resolving agent is highly dependent on the specific amine substrate and the desired process economics. A systematic screening of resolving agents and crystallization conditions, as outlined in this guide, is paramount to achieving efficient and successful enantiomeric separation. Furthermore, the ability to recover and recycle the resolving agent is a key consideration for the development of sustainable and industrially viable processes.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Solved Resolution of Racemic 1-Phenylethylamine & | Chegg.com [chegg.com]
- 6. US2833823A - Method for the separation of optically active isomers of amphetamine - Google Patents [patents.google.com]
- 7. What is mandelic acid? Benefits, side effects and uses [medicalnewstoday.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Recovery of a Chiral Resolving Agent at Witton Chemical [witton.com]
- 11. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US7960582B2 - Process for the preparation and resolution of mandelic acid derivatives - Google Patents [patents.google.com]
- 13. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. Camphorsulfonic acid - Wikipedia [en.wikipedia.org]
- 16. nbinno.com [nbinno.com]
HPLC methods for validating the enantiomeric purity of a resolved amine
A comprehensive guide to High-Performance Liquid Chromatography (HPLC) methods for validating the enantiomeric purity of resolved amines, designed for researchers, scientists, and drug development professionals. This guide provides an objective comparison of common HPLC techniques, supported by experimental data and detailed protocols.
The accurate determination of enantiomeric purity is a critical aspect of pharmaceutical development and quality control.[1] Enantiomers of a chiral amine can exhibit significantly different pharmacological and toxicological profiles.[2] High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for separating and quantifying enantiomers.[2][3] This guide compares three prevalent HPLC-based methods for this purpose: direct separation on a polysaccharide-based chiral stationary phase (CSP), direct separation on a cyclofructan-based CSP, and indirect separation following chiral derivatization.
Comparative Analysis of HPLC Methods
The choice of an HPLC method for enantiomeric purity analysis depends on several factors, including the properties of the amine, the desired resolution, analysis time, and robustness. The following table summarizes the performance of three common methods for the separation of a model chiral amine, 1-phenylethylamine.
| Parameter | Method 1: Polysaccharide CSP | Method 2: Cyclofructan CSP | Method 3: Chiral Derivatization |
| Chiral Selector | Amylose tris(3,5-dimethylphenylcarbamate) | R-Naphthylethyl-carbamoylated β-cyclofructan | Marfey's Reagent (FDAA) |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | LARIHC R-Naphthylethyl (150 x 4.6 mm, 5 µm) | Standard C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol:DEA (90:10:0.1) | Acetonitrile:Methanol:TFA:TEA (90:10:0.3:0.2) | Gradient of Acetonitrile in Water with 0.1% TFA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 340 nm |
| Resolution (Rs) | > 2.0 | > 1.5 | > 2.5 |
| Typical Run Time | 15-25 min | 5-15 min | 20-30 min |
| Advantages | Broad applicability, high success rate, robust.[1] | Fast separations, good for polar amines.[1][4] | High resolution, uses standard columns.[5][6] |
| Disadvantages | Longer run times, may require method development. | Requires specific mobile phase additives.[4] | Requires extra sample preparation step, potential for racemization during derivatization.[5] |
Experimental Protocols
Detailed methodologies for the three compared HPLC methods are provided below. These protocols are generalized and may require optimization for specific amines.
Method 1: Direct Separation using a Polysaccharide-Based CSP
This method utilizes a chiral stationary phase derived from a polysaccharide, such as cellulose or amylose, which is known for its broad enantioselectivity for a wide range of chiral compounds, including amines.[1][7]
1. Materials and Equipment:
-
HPLC system with UV detector
-
Chiralpak AD-H column (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP
-
HPLC-grade n-hexane, isopropanol (IPA), and diethylamine (DEA)
-
Racemic and resolved amine samples
2. Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a solution of the racemic amine in the mobile phase (e.g., 1 mg/mL).
-
Inject the racemic mixture to determine the retention times of both enantiomers and to confirm baseline separation.
-
Prepare a solution of the resolved amine sample in the mobile phase at a similar concentration.
-
Inject the resolved amine sample.
-
Integrate the peak areas for both enantiomers to determine the enantiomeric purity.
Method 2: Direct Separation using a Cyclofructan-Based CSP
Cyclofructan-based CSPs are particularly effective for the separation of primary amines in the polar organic or supercritical fluid chromatography (SFC) modes.[1][4] They often provide faster analysis times compared to polysaccharide-based CSPs.[4]
1. Materials and Equipment:
-
HPLC system with UV detector
-
LARIHC R-Naphthylethyl column (150 x 4.6 mm, 5 µm) or equivalent cyclofructan-based CSP
-
HPLC-grade acetonitrile (ACN), methanol (MeOH), trifluoroacetic acid (TFA), and triethylamine (TEA)
-
Racemic and resolved amine samples
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Methanol:TFA:TEA (90:10:0.3:0.2, v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
3. Procedure:
-
Prepare the mobile phase and degas. The acidic and basic additives are crucial for good peak shape and selectivity.[4]
-
Equilibrate the column until a stable baseline is achieved.
-
Prepare a solution of the racemic amine in the mobile phase (e.g., 1 mg/mL).
-
Inject the racemic standard to identify the retention times of the enantiomers.
-
Prepare the resolved amine sample in the mobile phase.
-
Inject the resolved sample and acquire the chromatogram.
-
Calculate the enantiomeric purity based on the integrated peak areas.
Method 3: Indirect Separation via Chiral Derivatization
This approach involves reacting the amine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column, such as a C18 column.[6][8] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a common choice for primary and secondary amines.[6]
1. Materials and Equipment:
-
HPLC system with a UV or Diode Array Detector
-
Standard C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Marfey's reagent (FDAA)
-
HPLC-grade acetonitrile, water, and trifluoroacetic acid (TFA)
-
Sodium bicarbonate, acetone
-
Racemic and resolved amine samples
2. Derivatization Protocol:
-
Dissolve a small amount (approx. 1 mg) of the amine sample in 200 µL of water.
-
Add 400 µL of a 1% (w/v) solution of FDAA in acetone.
-
Add 80 µL of 1 M sodium bicarbonate solution.
-
Incubate the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and add 40 µL of 2 M HCl to stop the reaction.
-
Dilute the sample with the mobile phase before injection.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A typical gradient could be 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 340 nm
-
Injection Volume: 20 µL
4. Procedure:
-
Prepare and degas the mobile phases.
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Derivatize both the racemic standard and the resolved amine sample as described above.
-
Inject the derivatized racemic mixture to determine the retention times and resolution of the diastereomers.
-
Inject the derivatized resolved sample.
-
Quantify the peak areas to determine the enantiomeric purity.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the validation of an HPLC method for determining enantiomeric purity.
Caption: General workflow for developing and validating an HPLC method for enantiomeric purity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. csfarmacie.cz [csfarmacie.cz]
- 8. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
A comparative study of different tartaric acid derivatives for chiral separation
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures into their constituent enantiomers is a critical process in the pharmaceutical and fine chemical industries, driven by the often differing pharmacological and toxicological profiles of stereoisomers. Among the diverse array of chiral selectors, derivatives of tartaric acid have long been favored for their versatility, ready availability, and cost-effectiveness. This guide provides an objective comparison of the performance of various tartaric acid derivatives in chiral separation, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate resolving agent and analytical method.
Principles of Chiral Recognition
The fundamental principle behind chiral separation using tartaric acid and its derivatives lies in the formation of diastereomeric pairs with the enantiomers of a racemic compound. These diastereomers, unlike the original enantiomers, possess distinct physicochemical properties, most notably different solubilities and interaction strengths with a stationary phase. This disparity allows for their separation through techniques such as fractional crystallization or chromatography.
In classical resolution, the reaction of a racemic base with an enantiomerically pure tartaric acid derivative forms two diastereomeric salts. Due to their different solubilities, one salt will preferentially crystallize, allowing for its separation from the more soluble salt which remains in the mother liquor.
In chromatographic methods, tartaric acid derivatives can be employed either as a component of the chiral stationary phase (CSP) or as a chiral mobile phase additive (CMPA). In both scenarios, transient diastereomeric complexes are formed between the tartaric acid derivative and the enantiomers of the analyte. The differing stabilities and interaction energies of these complexes lead to different retention times on the chromatographic column, enabling their separation.
Comparative Performance of Tartaric Acid Derivatives
The choice of the specific tartaric acid derivative is crucial for achieving successful enantioseparation and is often dependent on the structure of the analyte. The following tables summarize experimental data for the chiral separation of various compounds using different tartaric acid derivatives, highlighting key performance indicators such as enantiomeric excess (ee%), resolution (Rs), and separation factor (α).
Table 1: Chiral Resolution of Finerenone via Diastereomeric Salt Formation
| Tartaric Acid Derivative | Enantiomeric Excess (ee%) | Solubility Difference (S-Fin vs. R-Fin salt) [mg/mL] |
| Di-o-toluoyl-d-tartaric acid (D-DOTA) | ~90% | 96.68 |
| Dibenzoyl-d-tartaric acid (D-DBTA) | ~80% | 31.26 |
| Di-p-toluoyl-d-tartaric acid (D-DTTA) | ~80% | 1.25 |
Data sourced from a study on the chiral separation of Finerenone.[1]
Table 2: Chiral Separation of Pharmaceuticals and Amino Acids by HPLC
| Analyte | Chiral Selector/Method | Mobile Phase | Resolution (Rs) | Separation Factor (α) |
| Bupropion (BUP) | L(+)-Tartaric Acid (CMPA) | Acetonitrile:Methanol:Dichloromethane:0.5% L-tartaric acid (6.75:1.0:1.0:0.25, v/v/v/v) | 6.30 | Not Reported |
| Hydroxybupropion (HBUP) | L(+)-Tartaric Acid (CMPA) | Acetonitrile:Methanol:Dichloromethane:0.5% L-tartaric acid (6.75:1.0:1.0:0.25, v/v/v/v) | 9.26 | Not Reported |
| Propranolol | ChiralPak® IA (Amylose-based CSP) | n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v) | 1.75 | Not Reported |
| O,O'-diacetyl-(2R,3R)-tartaric amide diastereomers | Achiral C18 RP-HPLC | 20% Acetonitrile in aqueous buffer (pH 6.9) | Baseline Separation | 1.05 - 1.20 |
Data for BUP and HBUP sourced from a study using tartaric acid as a chiral mobile phase additive.[2] Data for Propranolol sourced from a study using a chiral stationary phase.[3][4] Data for tartaric amide diastereomers sourced from a study on their resolution by RP-HPLC.[5]
Experimental Protocols
Detailed methodologies are essential for reproducing and adapting chiral separation techniques. The following are representative protocols for classical resolution and HPLC-based methods.
Protocol 1: Chiral Resolution of a Racemic Primary Amine by Diastereomeric Salt Formation
Materials:
-
Racemic primary amine
-
(+)-Tartaric acid (or a suitable derivative like (-)-Di-p-toluoyl-L-tartaric acid)
-
Methanol (or other suitable solvent)
-
Base (e.g., NaOH solution) for liberation of the free amine
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Salt Formation: Dissolve the racemic primary amine in warm methanol. In a separate flask, dissolve 0.5 to 1.0 molar equivalent of the chosen tartaric acid derivative in warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with continuous stirring.
-
Crystallization: Allow the mixture to cool gradually to room temperature to induce crystallization of the less soluble diastereomeric salt. For improved yield, the flask can be further cooled in an ice bath.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Enantiomerically Enriched Amine: Suspend the collected crystals in water and add a base (e.g., 1M NaOH) to liberate the free amine.
-
Extraction: Extract the liberated amine into an organic solvent (e.g., ethyl acetate).
-
Drying and Evaporation: Dry the organic extract over an anhydrous drying agent, filter, and evaporate the solvent to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the product using a suitable analytical technique such as chiral HPLC or polarimetry.
Protocol 2: Chiral Separation by HPLC with a Tartaric Acid-Based Chiral Stationary Phase
This protocol provides a general procedure for preparing and using a chiral stationary phase (CSP) where a tartaric acid derivative is chemically bonded to a silica support.
Materials:
-
Silica gel (activated)
-
Tartaric acid derivative functionalized with a silane coupling agent (e.g., O,O'-dibenzoyl-N-dodecyl-N'-propargyl-L-tartaric acid bisamide coupled with an azido-silane)
-
HPLC-grade solvents for mobile phase
-
Racemic analyte
Procedure:
-
CSP Preparation (Illustrative):
-
Chemically bond the functionalized tartaric acid derivative to the activated silica gel support. This process typically involves refluxing the silica gel with the chiral silane derivative in an appropriate solvent like toluene.[1]
-
Thoroughly wash the resulting chiral stationary phase with various solvents to remove any unreacted material.
-
Pack the dried CSP into an empty HPLC column.
-
-
HPLC Analysis:
-
Column: HPLC column packed with the tartaric acid-based CSP.
-
Mobile Phase: A suitable mobile phase, often a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact composition needs to be optimized for the specific analyte. For basic analytes, a small amount of an amine modifier (e.g., diethylamine) may be added, while for acidic analytes, an acidic modifier (e.g., trifluoroacetic acid) might be necessary.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Temperature: Column temperature can be controlled to optimize separation (e.g., 25°C).
-
Detection: UV-Vis detector set at an appropriate wavelength for the analyte.
-
Injection: Inject the racemic analyte solution.
-
Data Analysis: Integrate the peaks corresponding to the two enantiomers to determine their retention times, resolution (Rs), and the separation factor (α).
-
Protocol 3: Chiral Separation by HPLC with a Tartaric Acid Derivative as a Chiral Mobile Phase Additive (CMPA)
Materials:
-
Standard achiral HPLC column (e.g., C18)
-
Enantiomerically pure tartaric acid or a derivative (e.g., L(+)-tartaric acid)
-
HPLC-grade solvents for mobile phase
-
Racemic analyte
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by dissolving a specific concentration of the tartaric acid derivative in the chosen solvent system (e.g., a mixture of acetonitrile, methanol, and water). The pH of the mobile phase may need to be adjusted to optimize the interaction between the CMPA and the analyte.
-
HPLC Analysis:
-
Column: A standard achiral HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: The prepared mobile phase containing the chiral additive.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Temperature: Column temperature can be controlled to optimize separation.
-
Detection: UV-Vis detector set at an appropriate wavelength for the analyte.
-
Injection: Inject the racemic analyte solution.
-
Equilibration: Ensure the column is thoroughly equilibrated with the chiral mobile phase before injecting the sample.
-
Data Analysis: Integrate the peaks of the separated enantiomers to calculate Rs and α.
-
Mandatory Visualizations
Logical Relationship in Diastereomeric Salt Resolution
Caption: Logical workflow for chiral resolution via diastereomeric salt formation.
Experimental Workflow for Chiral HPLC Analysis
Caption: General experimental workflow for chiral separation using HPLC.
References
A Comparative Guide to Chiral Resolution: Di-o-toluoyl-d-tartaric Acid vs. Di-p-toluoyl-d-tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture is a critical step. The choice of a chiral resolving agent is paramount to the success of this process, directly impacting yield, enantiomeric purity, and overall efficiency. Among the plethora of resolving agents, derivatives of tartaric acid are widely employed due to their efficacy and availability. This guide provides an objective comparison of two such derivatives: Di-o-toluoyl-d-tartaric acid (D-DOTA) and Di-p-toluoyl-d-tartaric acid (D-DTTA).
Principle of Chiral Resolution
Chiral resolution using these agents relies on the formation of diastereomeric salts. When a racemic mixture of a base, such as an amine, is reacted with a single enantiomer of the chiral acid, two diastereomeric salts are formed. These diastereomers possess different physicochemical properties, most notably different solubilities in a given solvent. This solubility difference allows for their separation by fractional crystallization. One diastereomer crystallizes out of the solution while the other remains in the mother liquor. Subsequently, the desired enantiomer of the base can be liberated from the isolated diastereomeric salt.
Performance Comparison
While Di-p-toluoyl-d-tartaric acid is a well-established and extensively documented resolving agent for a variety of amines, data for the o-toluoyl isomer is less abundant. However, a direct comparison in the resolution of the non-amine compound Finerenone has demonstrated the potential superiority of the ortho-substituted resolving agent.
A study on the chiral separation of Finerenone revealed that Di-o-toluoyl-d-tartaric acid (D-DOTA) was the most effective resolving agent when compared to both Di-p-toluoyl-d-tartaric acid (D-DTTA) and dibenzoyl-d-tartaric acid (D-DBTA). The enantiomeric excess (ee) achieved with D-DOTA was approximately 10% higher than that obtained with D-DTTA and D-DBTA.[1] This suggests that the position of the methyl group on the benzoyl moiety can significantly influence the resolving power of the agent.
The enhanced performance of D-DOTA in this specific case was attributed to a larger solubility difference between the diastereomeric salts formed. The solubility difference between the S-Finerenone and R-Finerenone diastereomeric salts with D-DOTA was a significant 96.68 mg/mL in an ethanol-water mixture. In contrast, the difference for the salts formed with D-DTTA was a mere 1.25 mg/mL.[1]
For the more commonly used Di-p-toluoyl-d-tartaric acid, extensive data exists for the successful resolution of various amines, consistently achieving high enantiomeric excess.
Table 1: Performance Data for Di-p-toluoyl-d-tartaric Acid in Chiral Resolution of Amines
| Racemic Compound | Resolving Agent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Resolved Amine |
| Albuterol | (+)-Di-p-toluoyl-d-tartaric acid | 38% (initial) | 99.5% (R)-Albuterol |
| Tramadol | (+)-Di-p-toluoyl-d-tartaric acid | High | >99.5% (+)-Tramadol |
| Methamphetamine | (-)-Di-p-toluoyl-l-tartaric acid | - | 92.0% (L)-Methamphetamine |
Table 2: Comparative Performance for the Resolution of Finerenone
| Resolving Agent | Enantiomeric Excess (ee) | Solubility Difference of Diastereomeric Salts (mg/mL) |
| Di-o-toluoyl-d-tartaric acid (D-DOTA) | ~10% higher than D-DTTA/D-DBTA | 96.68 |
| Di-p-toluoyl-d-tartaric acid (D-DTTA) | - | 1.25 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in chiral resolution. Below are generalized protocols for the use of Di-p-toluoyl-d-tartaric acid. While a specific, detailed protocol for Di-o-toluoyl-d-tartaric acid is not as readily available in a generalized format, the principles of diastereomeric salt formation and liberation of the free amine remain the same. The key variables to optimize for any new resolution are the choice of solvent, the molar ratio of the resolving agent to the racemate, and the crystallization temperature.
General Protocol for Chiral Resolution of a Racemic Amine using Di-p-toluoyl-d-tartaric Acid
1. Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol).
-
In a separate flask, dissolve Di-p-toluoyl-d-tartaric acid (0.5 to 1.0 equivalent) in the same solvent, with gentle heating if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling (e.g., in an ice bath) can be used to maximize the yield.
2. Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the collected crystals under vacuum.
3. Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the dried diastereomeric salt in water.
-
Add a base (e.g., 2 M NaOH solution) dropwise while stirring until the solution is basic (pH > 10) to liberate the free amine.
-
Extract the free amine with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter and evaporate the solvent to obtain the enantiomerically enriched amine.
4. Analysis:
-
Determine the yield and enantiomeric excess (e.e.) of the resolved amine using appropriate analytical techniques such as chiral HPLC or polarimetry.
Visualization of Experimental Workflow and Logical Relationships
To further clarify the process, the following diagrams illustrate the general workflow for chiral resolution and the key factors influencing its success.
Caption: A generalized experimental workflow for chiral resolution via diastereomeric salt formation.
Caption: Key factors influencing the success of chiral resolution.
Conclusion
Both Di-o-toluoyl-d-tartaric acid and Di-p-toluoyl-d-tartaric acid are effective chiral resolving agents. Di-p-toluoyl-d-tartaric acid is a well-established and versatile choice with a significant body of supporting experimental data for the resolution of amines. The available evidence, particularly from the resolution of Finerenone, suggests that Di-o-toluoyl-d-tartaric acid has the potential to be a superior resolving agent in certain cases, likely due to its ability to create larger solubility differences between the resulting diastereomeric salts.
For researchers and drug development professionals, this underscores the importance of empirical screening of resolving agents and conditions. While Di-p-toluoyl-d-tartaric acid may be the more conventional starting point, the exploration of the ortho-substituted isomer could unlock significant improvements in resolution efficiency for specific racemic compounds. Further research into the applications of Di-o-toluoyl-d-tartaric acid, particularly for the resolution of a broader range of amines, would be highly beneficial to the scientific community.
References
A Comparative Guide to the Efficacy of (+)-Di-p-toluoyl-D-tartaric Acid in Resolving Amphetamine-Type Substances
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic amphetamine-type substances into their constituent enantiomers is a critical process in the development of pharmaceuticals, as individual enantiomers often exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative analysis of the efficacy of (+)-di-p-toluoyl-D-tartaric acid ((+)-DPTTA), a widely used chiral resolving agent, against other common methods for the resolution of amphetamine and its derivatives. The comparison is based on quantitative data from experimental studies, focusing on yield and enantiomeric excess.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The primary method discussed is classical resolution, which involves the formation of diastereomeric salts. A racemic mixture of an amine, such as amphetamine, is reacted with an enantiomerically pure chiral resolving agent, like (+)-DPTTA. The resulting diastereomeric salts—(R)-amphetamine-(+)-DPTTA and (S)-amphetamine-(+)-DPTTA—possess different physicochemical properties, most notably solubility. This difference allows for their separation through fractional crystallization. The less soluble diastereomer crystallizes out of the solution, is isolated, and then the desired enantiomer of the amphetamine is liberated by treatment with a base.
Comparison of Resolving Agents for Amphetamine-Type Substances
The following tables summarize the performance of (+)-DPTTA and other resolving agents in the chiral resolution of amphetamine and methamphetamine.
Table 1: Chiral Resolution of Methamphetamine
| Resolving Agent | Molar Ratio (Amine:Agent) | Solvent(s) | Yield (%) | Enantiomeric Excess (ee%) |
| (-)-Di-p-toluoyl-L-tartaric acid ((-)-DPTTA) | 4:1 | Methanol | 36.7% (for l-methamphetamine) | 92.0% (for l-methamphetamine) |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | 4:1 | Dichloroethane, Water, Methanol | 80-95% | 85-98% |
Note: The data for (-)-DPTTA is for the resolution of the l-enantiomer. A similar efficacy is expected for the resolution of the d-enantiomer using (+)-DPTTA.
Table 2: Chiral Resolution of Amphetamine
| Resolving Agent | Molar Ratio (Amine:Agent) | Solvent(s) | Yield (%) | Enantiomeric Excess (ee%) |
| d-Tartaric Acid | 2:1 | Ethanol | Not Specified | Not Specified |
| N-Acyl Amino Acids (e.g., N-acetyl-L-leucine) | Not Specified | Not Specified | High | High |
| Enzymatic (Lipase) | N/A | Organic Solvent | Good | Excellent |
Experimental Protocols
Resolution of Racemic Methamphetamine with (-)-Di-p-toluoyl-L-tartaric acid
This protocol details the resolution of racemic methamphetamine using (-)-O,O'-di-p-toluoyl-R,R-tartaric acid, the enantiomer of (+)-DPTTA, to isolate L-methamphetamine. A similar procedure can be employed with (+)-DPTTA to resolve D-methamphetamine.[1]
-
Diastereomeric Salt Formation:
-
Dissolve 3.0 g (0.02 mol) of racemic methamphetamine in 6 cm³ of methanol.
-
In a separate container, dissolve 1.9 g (0.005 mol) of (-)-O,O'-di-p-toluoyl-R,R-tartaric acid in 4 cm³ of methanol.
-
Add the resolving agent solution to the methamphetamine solution.
-
Stir the reaction mixture at room temperature for one hour.
-
Cool the mixture to 5°C and hold for two hours to induce crystallization.
-
Filter the precipitated salt and dry it.
-
-
Liberation of L-Methamphetamine:
-
Dissolve the obtained salt (2.4 g) in a mixture of 5.5 cm³ of 2M NaOH and 15 cm³ of water.
-
Extract the liberated L-methamphetamine with an organic solvent (e.g., diethyl ether).
-
Dry the organic extract and evaporate the solvent to yield the enantiomerically enriched L-methamphetamine.
-
Alternative Resolving Agents: A Comparative Overview
Several alternatives to (+)-DPTTA exist for the resolution of amphetamine-type substances.
-
Other Tartaric Acid Derivatives: O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) has been shown to be an effective resolving agent for N-methylamphetamine.[2] One study using a two-phase solvent system (dichloroethane-water-methanol) reported high yields (80-95%) and high optical purity (85-98%) for the resolved enantiomer.[1]
-
N-Acyl Amino Acids: Optically active N-acyl amino acids, such as N-acetyl-L-leucine, can also be used as resolving agents for amphetamines. This method is reported to provide a high yield of relatively pure amphetamine isomers in a single crystallization step.
-
Enzymatic Resolution: Enzymatic kinetic resolution offers a highly selective alternative. For instance, lipases can be used to selectively acylate one enantiomer of an amine, allowing for the easy separation of the acylated and un-acylated enantiomers. This method can produce enantiomers with excellent enantiomeric purity and in good yields.
Experimental Workflows and Signaling Pathways
To visualize the processes described, the following diagrams have been generated using the DOT language.
Caption: General workflow for the chiral resolution of amphetamines using (+)-DPTTA.
Caption: Overview of different strategies for the resolution of racemic amphetamines.
Conclusion
(+)-Di-p-toluoyl-D-tartaric acid is a highly effective and widely utilized resolving agent for the separation of amphetamine-type enantiomers. Its performance, particularly in terms of achieving high enantiomeric excess, is well-documented. However, the choice of the optimal resolving agent and method depends on various factors, including the specific amphetamine derivative, desired scale of the resolution, and economic considerations. Alternative methods, such as the use of other tartaric acid derivatives like DBTA, N-acyl amino acids, or enzymatic resolution, also offer viable and, in some cases, advantageous routes to obtaining enantiomerically pure amphetamine-type substances. Researchers and drug development professionals should consider these comparative data and protocols when selecting a resolution strategy to best suit their specific needs.
References
The Industrial Crucible: A Cost-Benefit Analysis of (+)-DPTTA in Chiral Separations
For researchers, scientists, and drug development professionals navigating the complex landscape of chiral separation, the choice of methodology is a critical decision with far-reaching implications for process efficiency, scalability, and economic viability. This guide provides a comprehensive cost-benefit analysis of (+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA), a widely used chiral resolving agent, in comparison to its principal alternatives for industrial-scale applications.
At the heart of producing enantiomerically pure active pharmaceutical ingredients (APIs) lies the challenge of separating stereoisomers. The use of chiral resolving agents, such as (+)-DPTTA, to form diastereomeric salts that can be separated by crystallization is a well-established and often cost-effective strategy, particularly for amines.[1] However, the landscape of chiral separation is diverse, with chromatographic techniques and enzymatic resolutions presenting viable, and in some cases superior, alternatives. This guide will dissect the economic and performance metrics of these competing technologies to inform strategic decision-making in an industrial context.
Performance Comparison: A Quantitative Overview
The efficacy of a chiral separation method is primarily judged by its ability to deliver a high yield of the desired enantiomer with excellent purity (enantiomeric excess, ee). The following tables summarize the performance of (+)-DPTTA and its alternatives in the resolution of various chiral compounds.
Table 1: Performance of Chiral Resolving Agents in Diastereomeric Salt Crystallization
| Racemic Compound | Resolving Agent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Resolved Amine | Reference |
| Amine Compound A | (+)-DPTTA | 75-92% | >95% | |
| Amine Compound B | Mandelic Acid | 75-92% | >95% | |
| 2,3-diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic Acid | 25% (for 98% ee) | 98% | [2] |
Table 2: Performance of Alternative Chiral Separation Technologies
| Technology | Racemic Compound | Yield | Enantiomeric Excess (ee) | Key Considerations | Reference |
| Enzymatic Kinetic Resolution | Chiral Amines/Alcohols | ~50% (per cycle) | >99% | Requires racemization of the unreacted enantiomer for higher overall yield. | [3] |
| Preparative Chiral HPLC | Various | High Recovery Possible | >99% | High initial capital and operational costs. | [4][5] |
| Supercritical Fluid Chromatography (SFC) | Various | High Recovery Possible | >99% | "Greener" alternative to HPLC with lower solvent consumption. | [4] |
Economic Analysis: Deconstructing the Costs
A thorough cost-benefit analysis extends beyond mere performance metrics to encompass the entire economic landscape of each technology. This includes the cost of raw materials, operational expenditures, and the potential for recycling and reuse.
Table 3: Cost Comparison of Chiral Resolving Agents and Catalysts
| Reagent/Catalyst | Price Range (Industrial/Bulk) | Key Cost Factors | Reference |
| (+)-Di-p-toluoyl-D-tartaric acid ((+)-DPTTA) | ~$1000 - $1325 / kg | Purity, supplier, and market demand. | [6] |
| Mandelic Acid | ~$3300 / kg (for DL-Mandelic Acid) | Grade (industrial vs. pharmaceutical) and enantiomeric purity. | [7] |
| (1S)-(+)-10-Camphorsulfonic acid | ~$77 - $334 / 500g | Supplier and purity. | [6] |
| Immobilized Lipase | ~$678 / 50g (for ≥3000 U/g) | Enzyme activity, stability, and supplier. |
Table 4: Operational Cost-Benefit Analysis of Chiral Separation Technologies
| Technology | Key Benefits | Key Drawbacks |
| Diastereomeric Salt Crystallization | Cost-Effective for Large Scale: Generally lower capital and operational costs compared to chromatography.[8] Scalability: Well-established and relatively straightforward to scale up.[9] | Development Time: Can be time-consuming to screen for optimal resolving agents and crystallization conditions.[4] Yield Limitation: Theoretical maximum yield of 50% for the desired enantiomer per resolution cycle without a recycling process for the unwanted enantiomer.[10] |
| Preparative Chiral Chromatography (HPLC/SFC) | High Purity and Broad Applicability: Capable of achieving very high enantiomeric excess for a wide range of compounds.[4] Faster Method Development: Can be more systematic and quicker to develop a separation method compared to crystallization.[4] | High Cost: Expensive chiral stationary phases and high solvent consumption contribute to significant operational costs.[8][11] Scalability Challenges: Scaling up can be prohibitively expensive for large quantities of material.[9] |
| Enzymatic Kinetic Resolution | High Selectivity: Enzymes offer excellent enantioselectivity under mild reaction conditions. "Green" Chemistry: Biocatalytic processes are often more environmentally friendly.[8] | Enzyme Cost and Stability: The cost of the enzyme and its stability under process conditions are critical factors.[12] Yield Limitation: Similar to classical resolution, the theoretical yield is 50% without a racemization step for the unwanted enantiomer. |
Experimental Protocols: A Practical Guide
To provide a practical context for the data presented, this section outlines generalized experimental protocols for the key chiral separation techniques discussed.
Protocol 1: Diastereomeric Salt Crystallization using (+)-DPTTA
1. Salt Formation:
-
Dissolve the racemic amine and an equimolar amount of (+)-DPTTA in a suitable solvent (e.g., methanol, ethanol) with heating.
-
The choice of solvent is critical and often requires screening to find a system where the solubility difference between the two diastereomers is maximized.[13]
2. Crystallization:
-
Allow the solution to cool slowly to induce crystallization of the less soluble diastereomeric salt.
-
The cooling rate and agitation can be controlled to optimize crystal size and purity.[13]
3. Isolation:
-
Collect the precipitated crystals by filtration and wash with a small amount of cold solvent to remove impurities.
4. Liberation of the Enantiomer:
-
Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the free amine.
-
Extract the enantiomerically enriched amine with an organic solvent.
5. Recovery of Resolving Agent:
-
The aqueous layer containing the sodium salt of (+)-DPTTA can be acidified to precipitate the resolving agent, which can then be recovered by filtration and potentially reused.[14]
Protocol 2: Preparative Chiral High-Performance Liquid Chromatography (HPLC)
1. Column and Mobile Phase Selection:
-
Screen various chiral stationary phases (CSPs) and mobile phase compositions (normal-phase, reversed-phase, or polar organic mode) to achieve baseline separation of the enantiomers. Polysaccharide-based CSPs are widely used due to their broad applicability.[15]
2. Method Optimization:
-
Optimize the mobile phase composition, flow rate, and column temperature to maximize resolution and throughput. Chiral separations often benefit from lower flow rates.[15][16]
3. Sample Loading and Fraction Collection:
-
Dissolve the racemic mixture in the mobile phase and inject it onto the column.
-
Collect the fractions corresponding to each enantiomer as they elute from the column.
4. Solvent Removal:
-
Evaporate the solvent from the collected fractions to obtain the purified enantiomers.
Protocol 3: Enzymatic Kinetic Resolution
1. Enzyme and Reaction Condition Selection:
-
Choose an appropriate immobilized lipase or other enzyme that selectively acylates one enantiomer of the racemic mixture.
-
Optimize the solvent, acylating agent, and temperature for the enzymatic reaction.
2. Enzymatic Reaction:
-
Incubate the racemic substrate with the immobilized enzyme and acylating agent.
-
Monitor the reaction progress until approximately 50% conversion is reached.
3. Separation of Products:
-
Separate the acylated enantiomer from the unreacted enantiomer using standard techniques such as chromatography or extraction.
4. Enzyme Recovery and Reuse:
-
The immobilized enzyme can be recovered by filtration and reused for multiple reaction cycles, which is a key factor in the economic viability of this method.[8][17]
Visualizing the Workflow: A Logical Approach
To better understand the decision-making process and the experimental workflows, the following diagrams are provided.
Caption: Logical workflow for selecting and implementing an industrial chiral separation strategy.
Conclusion: A Strategic Choice
The selection of an optimal chiral separation technology is a multifaceted decision that hinges on a careful evaluation of performance, cost, and scalability.
-
(+)-DPTTA and Diastereomeric Salt Crystallization: This classical method remains a robust and economically favorable choice for the large-scale resolution of chiral amines and other compounds capable of forming salts. The primary challenges lie in the empirical and potentially time-consuming process of identifying a suitable resolving agent and optimizing crystallization conditions. The theoretical 50% yield per cycle necessitates an efficient process for the racemization and recycling of the unwanted enantiomer to be truly cost-effective.
-
Preparative Chromatography (HPLC/SFC): These techniques offer high purity and broad applicability, making them well-suited for high-value products or when speed of development is critical. However, the high cost of chiral stationary phases and solvent consumption are significant economic hurdles for large-scale production.[9][11] The advent of technologies like Simulated Moving Bed (SMB) chromatography can mitigate some of these costs through continuous processing and reduced solvent use.
-
Enzymatic Kinetic Resolution: This method provides exceptional enantioselectivity under mild and environmentally friendly conditions. The key to its economic viability lies in the cost, stability, and reusability of the immobilized enzyme.[8][17] Similar to classical resolution, it is most efficient when coupled with a racemization process for the unreacted enantiomer.
Ultimately, the most prudent approach often involves a preliminary screening of all viable methods at the laboratory scale. This allows for an empirical determination of the most efficient and scalable route for a specific chiral molecule, ensuring that the chosen technology aligns with both the performance requirements and the economic realities of industrial-scale production.
References
- 1. High Activity Immobilized Lipase Enzyme for Pharmaceuticals [kdnenzymes.com]
- 2. benchchem.com [benchchem.com]
- 3. alkalisci.com [alkalisci.com]
- 4. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ymcamerica.com [ymcamerica.com]
- 6. cenmed.com [cenmed.com]
- 7. Mandelic Acid at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 8. Longevity & Reusability of Immobilised Enzymes [biolaxienzymes.com]
- 9. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. (1S)-(+)-Camphor-10-sulfonic acid, 98+%(dry wt.), water <2% 100 g | Request for Quote [thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (+)-Di-p-toluoyltartaric Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of (+)-Di-p-toluoyltartaric acid, ensuring compliance with safety protocols and regulatory requirements.
Core Principles of Disposal
The primary methods for the disposal of (+)-Di-p-toluoyltartaric acid involve professional chemical waste management services. It is imperative to avoid improper disposal, such as release into the environment. Key prohibitions include discharging into sewer systems or contaminating water, soil, foodstuffs, and animal feed[1]. All waste must be handled in accordance with local, state, and federal regulations[2].
Disposal Procedures
Solid Waste:
-
Collection: Collect solid (+)-Di-p-toluoyltartaric acid waste in a suitable, clearly labeled, and securely closed container.
-
Professional Disposal: The recommended method for disposal is through a licensed chemical destruction facility. Controlled incineration with flue gas scrubbing is a preferred option[1]. Alternatively, burial in a licensed landfill may be possible, but this should be confirmed with your institution's environmental health and safety (EHS) department and the waste management vendor[2].
Contaminated Materials:
-
Packaging: Containers that held (+)-Di-p-toluoyltartaric acid should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste.
-
Recycling/Disposal: After thorough cleaning, the packaging can be offered for recycling or reconditioning. If recycling is not feasible, the container should be punctured to prevent reuse and then disposed of in a sanitary landfill[1]. For combustible packaging materials, controlled incineration is a possible disposal route[1].
Spills:
-
Safety First: In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator if necessary. Remove all sources of ignition[1][2].
-
Containment: Prevent the spilled material from entering drains, sewers, or watercourses[1][2].
-
Cleanup: For minor spills, carefully sweep or shovel the solid material, avoiding dust generation, and place it into a suitable, closed, and labeled container for disposal[1][2]. For major spills, evacuate the area and contact your institution's EHS department or emergency responders[2].
Quantitative Disposal Parameters
While specific quantitative limits for the disposal of (+)-Di-p-toluoyltartaric acid are not broadly published and are often determined by local regulations and the capabilities of the waste disposal facility, the following table summarizes key parameters based on general safety and regulatory information.
| Parameter | Guideline | Source |
| RCRA Hazardous Waste Code | Not explicitly listed. Generators must determine if the waste exhibits characteristics of hazardous waste (e.g., corrosivity, ignitability, reactivity, toxicity). | [2] |
| Sewer/Drain Disposal | Prohibited. | [1] |
| Landfill Disposal | Permissible only in a licensed landfill and in accordance with local, state, and federal regulations. | [2] |
| Incineration | Recommended method, preferably with flue gas scrubbing. | [1] |
| Container Rinsing | Containers should be triple-rinsed before disposal or recycling. | [1] |
Experimental Protocols
No standard experimental protocols for the in-lab neutralization or treatment of (+)-Di-p-toluoyltartaric acid waste are recommended due to the emphasis on professional disposal. Attempting to neutralize or treat this chemical waste without proper expertise and equipment can be hazardous. Always consult with your institution's EHS department for guidance on chemical waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of (+)-Di-p-toluoyltartaric acid.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
